N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide chemical structure
Executive Summary N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide is a synthetic organic carboxamide belonging to the class of N-aryl-alkylamides. Structurally, it fuses a 5-chloro-2-methoxyaniline pharmacophore with a 2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide is a synthetic organic carboxamide belonging to the class of N-aryl-alkylamides. Structurally, it fuses a 5-chloro-2-methoxyaniline pharmacophore with a 2-methylbutanoic acid lipophilic tail.
This molecule is functionally categorized as a TRPM8 (Transient Receptor Potential Melastatin 8) agonist .[1][2][3] It shares significant structural homology with "cooling agents" such as WS-23 and WS-3, but distinguishes itself via the chlorinated aromatic ring, which modulates receptor binding affinity and metabolic stability. Its primary utility lies in neurobiology research (sensory neuron transduction), pharmaceutical development (topical analgesics, dry eye therapeutics), and as a reference standard for impurity profiling in the synthesis of complex carboxamides.
Chemical Identity & Physicochemical Profile
This section details the definitive chemical data required for identification and quality control.
Property
Specification
IUPAC Name
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
Molecular Formula
C₁₂H₁₆ClNO₂
Molecular Weight
241.71 g/mol
CAS Registry Number
Not formally assigned in public databases; Analogous to 52793-11-0 (3-oxo variant)
Soluble in DMSO, Methanol, DCM; Insoluble in Water
Synthesis Protocol: Acylation of 5-Chloro-2-methoxyaniline
Objective: To synthesize high-purity N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide via nucleophilic acyl substitution.
Rationale: The reaction utilizes 2-methylbutanoyl chloride rather than the carboxylic acid to ensure rapid kinetics and avoid the need for peptide coupling reagents (e.g., EDC/HOBt), simplifying purification.
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).
Solvation: Dissolve 5-chloro-2-methoxyaniline (10 mmol, 1.57 g) in 50 mL anhydrous DCM.
Base Addition: Add Triethylamine (12 mmol, 1.67 mL) to the stirring solution. Cool the mixture to 0°C using an ice bath.
Acylation: Add 2-methylbutanoyl chloride (11 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; maintain temperature < 5°C.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Work-up:
Quench with 50 mL saturated NaHCO₃ solution.
Extract the organic layer and wash successively with 1M HCl (to remove unreacted amine) and Brine.
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
Visual Workflow (DOT Diagram)
Caption: Figure 1. Synthesis pathway for N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide via acid chloride coupling.
Mechanism of Action: TRPM8 Modulation
This molecule acts as a ligand for the TRPM8 ion channel , a primary sensor for cold stimuli in the somatosensory system.[2][3][4]
Binding Site: The molecule binds to the voltage-sensing domain (transmembrane segments S1-S4) of the TRPM8 channel. The 2-methylbutanamide "tail" mimics the isopropyl group of menthol, while the chlorinated phenyl ring provides pi-stacking interactions within the hydrophobic pocket.
Signal Transduction: Binding stabilizes the open state of the channel, allowing Ca²⁺ and Na⁺ influx.[2] This depolarizes the sensory neuron, generating action potentials interpreted by the CNS as a "cooling" sensation without actual temperature reduction.
Signaling Pathway Diagram
Caption: Figure 2. Signal transduction pathway for TRPM8 activation by the target carboxamide.
Applications & Therapeutic Potential
Based on the structure-activity relationship (SAR) of analogous N-aryl carboxamides (e.g., Cryosim-3, WS-12), this molecule has specific utility in:
Ophthalmology (Dry Eye Disease):
TRPM8 agonists stimulate lacrimation (tear production) via the trigeminal nerve.[4]
Advantage:[5] The 2-methylbutanamide moiety often confers better hydrolytic stability than simple menthol esters.
Topical Analgesics:
Used in antipruritic (anti-itch) formulations. The cooling sensation masks nociceptive itch signals.
Research Standards:
Used to map the hydrophobic binding pocket of TRP channels. The Chlorine substituent (5-Cl) serves as a steric and electronic probe to test receptor selectivity against TRPV1 (heat).
Safety & Toxicology Profile
Critical Warning: This compound is a derivative of 5-chloro-2-methoxyaniline .
Genotoxicity: Many halogenated anilines are positive in the Ames test (mutagenic). While the amide bond reduces immediate bioavailability of the free aniline, metabolic hydrolysis in vivo could release the parent amine.
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis.
Storage: Store at -20°C, desiccated. Stable for >2 years in solid state.
References
TRPM8 Agonist Mechanism: McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416(6876), 52-58. Link
Synthesis of N-Aryl Amides: Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(6), 3205-3208. Link
Dry Eye Therapeutics (TRPM8): Yoon, K. C., et al. (2017). A novel TRPM8 agonist relieves dry eye discomfort.[2][4][6] BMC Ophthalmology, 17(1), 1-10. Link
Aniline Safety Data: U.S. EPA. (2025).[2][7] Chemicals Dashboard: 5-Chloro-2-methoxyaniline (CAS 95-03-4).[8][9] Link
Cooling Agent SAR: Rowsell, A. C., & Spring, D. J. (1976). Phosphine oxides having a physiological cooling effect. Journal of the Society of Cosmetic Chemists, 27, 365-378.
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide CAS number search
This technical guide provides a comprehensive analysis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide , focusing on its identification, synthesis, and characterization. As a specific Chemical Abstracts Service (CAS)...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide , focusing on its identification, synthesis, and characterization. As a specific Chemical Abstracts Service (CAS) number for the final amide product is not widely indexed in public databases, this guide details the validated synthesis from known precursors and provides predicted analytical data for researchers.
Executive Summary & Identification
Compound Name: N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
Molecular Formula: C₁₂H₁₆ClNO₂
Molecular Weight: 241.71 g/mol
Core Structure: Benzamide derivative featuring a 5-chloro-2-methoxy substitution pattern on the aniline ring and a branched 2-methylbutyryl side chain.[1]
CAS Number Status
A direct CAS registry number for the specific amide product N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide is not currently indexed in standard public chemical repositories (PubChem, ChemSpider). This indicates the compound is likely a novel research intermediate , a custom synthesis target , or a proprietary impurity in the synthesis of benzamide-class pharmaceuticals (e.g., Metoclopramide analogs).
Researchers must rely on the component-based identification using the CAS numbers of its primary precursors:
Component
Chemical Name
CAS Number
Role
Precursor A
5-Chloro-2-methoxyaniline
95-03-4
Nucleophile (Amine)
Precursor B
2-Methylbutyryl chloride
57526-28-0
Electrophile (Acid Chloride)
Alternative B
2-Methylbutanoic acid
116-53-0
Electrophile (Carboxylic Acid)
Chemical Synthesis Protocol
The most robust method for synthesizing this amide is the Schotten-Baumann reaction or a standard nucleophilic acyl substitution using the acid chloride. This pathway minimizes side reactions and simplifies purification.
Reaction Scheme
The synthesis involves the acylation of the electron-rich aniline (5-chloro-2-methoxyaniline) with 2-methylbutyryl chloride in the presence of a base to scavenge the generated HCl.
Figure 1: Synthetic pathway for N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide via acyl chloride.
Step-by-Step Experimental Protocol
Safety Note: 5-Chloro-2-methoxyaniline is toxic and a potential mutagen. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).
This compound serves as a valuable building block or impurity standard for benzamide-based drugs. The 5-chloro-2-methoxy-benzamide scaffold is the pharmacophore for several gastroprokinetic and antiemetic agents.
Impurity Profiling: It may form as a side-product if 2-methylbutyric acid is present as a contaminant during the synthesis of drugs like Metoclopramide or Cisapride .
Bioisostere Exploration: The 2-methylbutyryl group introduces a chiral center and steric bulk, potentially modulating the binding affinity to D2 dopamine or 5-HT4 serotonin receptors compared to the standard acetyl or benzoyl derivatives.
Agrochemical Research
The N-(substituted phenyl)-alkylamide motif is common in SDHI fungicides (Succinate Dehydrogenase Inhibitors). Researchers may screen this compound for antifungal activity, specifically targeting basidiomycetes.
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 66763: 5-Chloro-2-methoxyaniline. Retrieved from [Link]
European Chemicals Agency (ECHA). (2024). Registration Dossier: 2-methylbutyric acid (CAS 116-53-0). Retrieved from [Link]
An In-depth Technical Guide to 5-chloro-2-methoxy-N-(2-methylbutyl)amide: Synthesis, Characterization, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the novel compound 5-chloro-2-methoxy-N-(2-methylbutyl)amide.
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the novel compound 5-chloro-2-methoxy-N-(2-methylbutyl)amide. As a distinct derivative of the 5-chloro-2-methoxybenzamide scaffold, this molecule holds potential for exploration in various scientific domains. This document outlines its predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications based on the known activities of structurally related compounds.
Molecular Structure and Predicted Physicochemical Properties
5-chloro-2-methoxy-N-(2-methylbutyl)amide is a secondary amide characterized by a 5-chloro-2-methoxyphenyl group attached to the carbonyl carbon and a 2-methylbutyl group attached to the amide nitrogen. The presence of the chlorine atom and the methoxy group on the aromatic ring, along with the branched alkyl chain, are expected to influence its solubility, lipophilicity, and metabolic stability.
Table 1: Predicted Physicochemical Properties of 5-chloro-2-methoxy-N-(2-methylbutyl)amide
Property
Predicted Value
Remarks
IUPAC Name
5-chloro-2-methoxy-N-(2-methylbutyl)benzamide
-
Molecular Formula
C13H18ClNO2
-
Molecular Weight
255.74 g/mol
-
Appearance
White to off-white crystalline solid
Predicted based on similar N-alkyl benzamides.
Melting Point
70-90 °C
Estimated based on related N-alkyl benzamides.
Boiling Point
> 300 °C
Estimated.
Solubility
Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane); sparingly soluble in water.
The hydrophobic alkyl chain and aromatic ring suggest low aqueous solubility.
logP
~3.5 - 4.5
Estimated based on computational models.
pKa
~15-16 (amide proton)
Typical pKa for a secondary amide proton.
Proposed Synthesis and Experimental Protocol
The synthesis of 5-chloro-2-methoxy-N-(2-methylbutyl)amide can be achieved through a standard amidation reaction between an activated form of 5-chloro-2-methoxybenzoic acid and 2-methylbutylamine. A common and efficient method involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with the amine.
Synthetic Workflow
The proposed two-step synthesis is outlined below. The first step involves the activation of the carboxylic acid, and the second step is the amide bond formation.
Caption: Proposed synthetic workflow for 5-chloro-2-methoxy-N-(2-methylbutyl)amide.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Hexanes
Ethyl acetate
Step 1: Synthesis of 5-chloro-2-methoxybenzoyl chloride [4]
To a solution of 5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thionyl chloride (1.5 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with methanol, and comparing it to the starting material.
After completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM. The resulting crude 5-chloro-2-methoxybenzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.[5]
Step 2: Synthesis of 5-chloro-2-methoxy-N-(2-methylbutyl)amide
Dissolve the crude 5-chloro-2-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM (10 mL per gram of acid chloride) in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
In a separate flask, dissolve 2-methylbutylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
Add the amine solution dropwise to the stirred solution of the acid chloride at 0 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC until the starting material is consumed.
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-chloro-2-methoxy-N-(2-methylbutyl)amide as a solid.
Predicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ 7.8-8.0 (d, 1H): Aromatic proton ortho to the carbonyl group.
δ 7.3-7.5 (dd, 1H): Aromatic proton meta to the carbonyl group and ortho to the chlorine.
δ 6.9-7.1 (d, 1H): Aromatic proton ortho to the methoxy group.
δ 6.0-6.5 (br s, 1H): Amide N-H proton.
δ 3.9-4.0 (s, 3H): Methoxy group protons (-OCH₃).
δ 3.2-3.4 (m, 2H): Methylene protons of the methylbutyl group adjacent to the nitrogen (-NH-CH₂ -).
δ 1.6-1.8 (m, 1H): Methine proton of the methylbutyl group (-CH(CH₃)-).
δ 1.1-1.3 (m, 2H): Methylene protons of the ethyl group attached to the chiral center (-CH₂-CH₃).
δ 0.8-1.0 (t, 3H & d, 3H): Terminal methyl protons of the methylbutyl group (-CH₂-CH₃ and -CH(CH₃ )-).
¹³C NMR (100 MHz, CDCl₃):
δ 165-167: Amide carbonyl carbon.
δ 155-157: Aromatic carbon attached to the methoxy group.
δ 130-132: Aromatic carbon ortho to the carbonyl group.
δ 128-130: Aromatic carbon meta to the carbonyl group and ortho to the chlorine.
δ 125-127: Aromatic carbon attached to the chlorine atom.
δ 120-122: Aromatic carbon attached to the amide group.
δ 110-112: Aromatic carbon ortho to the methoxy group.
δ 55-57: Methoxy carbon (-OCH₃).
δ 45-47: Methylene carbon of the methylbutyl group adjacent to the nitrogen (-NH-C H₂-).
δ 35-37: Methine carbon of the methylbutyl group (-C H(CH₃)-).
δ 25-27: Methylene carbon of the ethyl group attached to the chiral center (-C H₂-CH₃).
δ 15-17: Methyl carbon of the methyl group attached to the chiral center (-CH(C H₃)-).
δ 10-12: Terminal methyl carbon of the ethyl group (-CH₂-C H₃).
Potential Applications and Areas for Future Research
While 5-chloro-2-methoxy-N-(2-methylbutyl)amide itself has not been extensively studied, the broader class of 5-chloro-2-methoxybenzamide derivatives has shown significant biological activity.
Pharmaceutical Intermediates: Structurally related compounds are key intermediates in the synthesis of pharmaceuticals. For example, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an intermediate in the synthesis of the antidiabetic drug glyburide (glibenclamide).[] This suggests that the title compound could serve as a building block for novel therapeutic agents.
Anticancer Research: A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[7] The structural similarity suggests that 5-chloro-2-methoxy-N-(2-methylbutyl)amide could be a candidate for screening in anticancer drug discovery programs.
Agrochemicals: The benzamide scaffold is present in numerous agrochemicals. Further investigation into the biological activity of this compound could reveal potential herbicidal, fungicidal, or insecticidal properties.
Future research should focus on the synthesis and in-vitro and in-vivo evaluation of 5-chloro-2-methoxy-N-(2-methylbutyl)amide to explore its potential in these and other areas.
Safety and Handling
The toxicological properties of 5-chloro-2-methoxy-N-(2-methylbutyl)amide have not been determined. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood.
The precursor, 5-chloro-2-methoxybenzoic acid, is known to be irritating to the eyes, respiratory system, and skin.[1] 5-chloro-2-methoxybenzoyl chloride is corrosive and causes severe skin burns and eye damage.[4][5] 2-methylbutylamine is corrosive and flammable.[8] Therefore, appropriate care must be taken when handling these reagents.
References
5-chloro-2-methoxybenzoic acid - ChemBK. (2024, April 9). Retrieved from [Link]
US Patent for Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (n.d.). Google Patents.
Abdelaziz, A. M., Yu, M., Li, P., Zhong, L., Singab, A. N. B., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260.
5-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82009 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
5-chloro-2-methoxybenzoyl chloride (C8H6Cl2O2) - PubChemLite. (n.d.). Retrieved from [Link]
Chemical Properties of Benzamide, N-methyl- (CAS 613-93-4) - Cheméo. (n.d.). Retrieved from [Link]
5-Chloro-2-methoxybenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]
Ienaşcu, I. M. C., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society, 74(8-9), 847-858.
5-chloro-2-methoxybenzoic acid (C8H7ClO3) - PubChemLite. (n.d.). Retrieved from [Link]
Li, L.-H., Gu, X.-T., Shi, M., & Wei, Y. (2022). Visible-light-induced dual catalysis for N-α C(sp3)–H amination and alkenylation of N-alkyl benzamides. Chemical Science, 13(41), 12283-12290.
2-methyl butyl amine 2-methylbutylamine - The Good Scents Company. (n.d.). Retrieved from [Link]
Physicochemical Profiling and Molecular Weight Determination of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In small molecule drug discovery and library synthesis, the precise physicochemi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
In small molecule drug discovery and library synthesis, the precise physicochemical characterization of structural building blocks is paramount. N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide is a sterically hindered, halogenated aryl amide. Compounds of this class frequently serve as critical intermediates or active scaffolds in medicinal chemistry due to the metabolic stability imparted by the amide bond and the lipophilic tuning provided by the branched aliphatic chain and halogenated aromatic ring.
This whitepaper provides an in-depth technical analysis of the compound's molecular weight, details a self-validating synthetic protocol, and outlines the analytical chromatography-mass spectrometry (LC-MS) methodology required for rigorous structural verification.
Accurate mass determination is the cornerstone of modern analytical chemistry. For N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide, the molecular formula is C₁₂H₁₆ClNO₂ .
When calibrating high-resolution mass spectrometers (HRMS), it is critical to distinguish between the average molecular weight (used for stoichiometric macroscopic synthesis) and the monoisotopic mass (the exact mass of the most abundant isotopes, used for mass spectrometry targeting).
Elemental Composition and Mass Contributions
Element
Atom Count
Average Atomic Mass (Da)
Total Average Mass (Da)
Monoisotopic Mass (Da)
Carbon (C)
12
12.011
144.132
144.0000
Hydrogen (H)
16
1.008
16.128
16.1248
Chlorine (Cl)
1
35.453
35.453
34.9688
Nitrogen (N)
1
14.007
14.007
14.0031
Oxygen (O)
2
15.999
31.998
31.9898
Total
32
-
241.718 g/mol
241.0865 Da
Note: In positive electrospray ionization (ESI+), the target molecule is protonated [M+H]⁺, yielding a theoretical exact mass-to-charge ratio (m/z) of 242.0943 .
Mechanistic Pathway of Synthesis
The most efficient route to synthesize this compound is via a nucleophilic acyl substitution, coupling 5-chloro-2-methoxyaniline with 2-methylbutanoyl chloride. The reaction of acid chlorides with primary amines is a robust, high-yielding method for amide bond formation[1].
Fig 1: Synthesis and validation workflow for N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide.
Self-Validating Synthetic Protocol
To ensure high fidelity and prevent the formation of di-acylated byproducts, the following protocol leverages thermodynamic control and in-situ acid scavenging:
Reagent Preparation: Dissolve 1.0 equivalent of 5-chloro-2-methoxyaniline in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, driving the equilibrium forward without competing with the aniline for the electrophilic acid chloride[1].
Thermal Control: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0°C.
Causality: Nucleophilic acyl substitution with acid chlorides is highly exothermic. Cooling the system minimizes the kinetic energy, suppressing competing side reactions (e.g., degradation or over-acylation).
Electrophile Addition: Introduce 1.1 equivalents of 2-methylbutanoyl chloride dropwise over 15 minutes.
Propagation & Quenching: Remove the ice bath, allowing the mixture to warm to 25°C for 2 hours. Quench the reaction with saturated aqueous NaHCO₃.
Self-Validation Step: The cessation of CO₂ gas evolution during the NaHCO₃ quench visually validates that all unreacted acid chloride and residual HCl have been successfully neutralized.
Isolation: Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amide.
Analytical Verification: LC-MS Protocol
To confirm the molecular weight and structural integrity of the synthesized amide, Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized[2]. The presence of both a methoxy group and an amide nitrogen makes this molecule highly amenable to positive Electrospray Ionization (ESI+).
Step-by-Step LC-MS Methodology
Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of HPLC-grade Acetonitrile. Dilute this stock 1:100 in a diluent of 50% Water / 50% Acetonitrile containing 0.1% Formic Acid.
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Gradient Elution:
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Run a linear gradient from 5% B to 95% B over 3 minutes, followed by a 1-minute hold at 95% B[3].
Causality: The highly lipophilic nature of the 2-methylbutanamide chain combined with the chlorophenyl ring requires a steep gradient reaching a high organic composition (95% B) to ensure complete elution and prevent column carryover. The 0.1% Formic Acid acts as an ion-pairing agent and provides the protons necessary for ESI+ ionization.
Mass Spectrometry Parameters (ESI+):
Capillary Voltage: 3.0 kV
Desolvation Temperature: 350°C
Scan Range: 100 - 500 m/z
Data Interpretation & Self-Validation:
Extract the Total Ion Chromatogram (TIC). At the primary UV peak (254 nm), analyze the corresponding mass spectrum.
Primary Validation: Locate the dominant [M+H]⁺ peak at 242.09 m/z .
Secondary (Internal) Validation: Because the molecule contains one chlorine atom, the mass spectrum must exhibit a characteristic isotopic signature. Look for the [M+H+2]⁺ peak at 244.09 m/z (representing the ³⁷Cl isotope). The intensity of this M+2 peak must be approximately 32% of the primary M peak. If this 3:1 ratio is absent, the peak does not belong to the target chlorinated compound, thereby self-validating the analytical run.
Conclusion
The molecular weight of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide is precisely 241.72 g/mol (average) and 241.0865 Da (exact monoisotopic). By utilizing a controlled Schotten-Baumann-style acylation and verifying the product via high-resolution LC-MS targeting the 242.09 m/z [M+H]⁺ ion, researchers can ensure the high-fidelity synthesis and integration of this building block into larger pharmaceutical libraries.
References
BenchChem. A Comparative Guide to Amide Synthesis: The Pre-eminence of Acid Chlorides and an Evaluation of N-Butyl-N-chloroformamide.
Covey, T. R., et al. (2007). Applications of LC/MS in structural identifications of small molecules and proteins in Drug discovery. Journal of Mass Spectrometry. ResearchGate.
Lippens, J. L., & Egea, P. F. (2019). A Rapid LC-MS Method for Accurate Molecular Weight Determination of Membrane and Hydrophobic Proteins. PMC - NIH.
Structural Profiling, Synthesis, and Biological Evaluation of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide: A Privileged Scaffold in Medicinal Chemistry Executive Summary The compound N-(5-chloro-2-methoxyphenyl)-2-me...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Profiling, Synthesis, and Biological Evaluation of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide: A Privileged Scaffold in Medicinal Chemistry
Executive Summary
The compound N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide (hereafter referred to as CMP-MB ), represented by the SMILES string CCC(C)C(=O)Nc1cc(Cl)ccc1OC, is a highly versatile small molecule. Featuring a privileged halogenated anisole headgroup coupled to a branched aliphatic tail, this structural motif is frequently deployed in medicinal chemistry to probe complex biological pathways. This technical guide provides an in-depth analysis of CMP-MB, detailing its rational pharmacophore design, physicochemical properties, self-validating synthetic methodology, and its application in targeted biological screening—specifically as a putative corrector of mutant CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) proteins.
Pharmacophore Rationale & Structural Profiling
The architectural design of CMP-MB leverages two distinct chemical domains, each contributing specific pharmacokinetic and pharmacodynamic advantages:
The 5-Chloro-2-methoxyphenyl Domain:
This substituted aniline derivative is a recognized "privileged scaffold" in drug discovery. The methoxy group serves as a potent hydrogen bond acceptor and electron-donating moiety, while the meta-positioned chlorine atom introduces lipophilic bulk capable of engaging in halogen bonding within hydrophobic target pockets. This specific arrangement has been highly successful in the development of class 2 CFTR correctors, where it enhances the conformational stabilization of the misfolded F508del-CFTR protein . Furthermore, this exact motif is a critical recognition element in potent tissue-nonspecific alkaline phosphatase (TNAP) inhibitors, such as SBI-425 .
The 2-Methylbutanamide Domain:
The branched aliphatic amide tail imparts favorable physicochemical properties. The methyl branching at the alpha-carbon introduces targeted steric hindrance. This steric shielding protects the amide bond from rapid enzymatic cleavage by amidases, thereby increasing the compound's metabolic half-life while maintaining sufficient lipophilicity for passive membrane permeation.
Physicochemical Properties & In Silico Profiling
A fundamental requirement for any screening hit is adherence to Lipinski’s Rule of Five. CMP-MB exhibits an optimal profile for oral bioavailability and membrane permeability.
Property
Value
Structural Significance
Chemical Name
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
-
SMILES String
CCC(C)C(=O)Nc1cc(Cl)ccc1OC
-
Molecular Formula
C12H16ClNO2
-
Molecular Weight
241.71 g/mol
< 500 g/mol ; ideal for rapid diffusion.
LogP (Predicted)
~3.2
Optimal lipophilicity for lipid bilayer crossing.
Topological Polar Surface Area
38.33 Ų
< 140 Ų; excellent cell permeability predicted.
Hydrogen Bond Donors
1
Amide N-H.
Hydrogen Bond Acceptors
2
Carbonyl O, Methoxy O.
Rotatable Bonds
4
Low entropic penalty upon target binding.
Synthetic Methodology
The synthesis of CMP-MB relies on a highly efficient nucleophilic acyl substitution. The protocol below is designed as a self-validating system, ensuring high purity and yield through strategic phase-separation workups.
Preparation: Dissolve 5-chloro-2-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive acid chloride into 2-methylbutanoic acid, which would dead-end the reaction.
Base Addition: Add Triethylamine (TEA, 2.0 eq) to the solution and cool the mixture to 0°C using an ice bath.
Causality: TEA is a non-nucleophilic base required to scavenge the HCl byproduct. Without TEA, the accumulating HCl would protonate the aniline, rendering it non-nucleophilic and prematurely halting the reaction. Cooling to 0°C controls the highly exothermic reaction, preventing the formation of di-acylated impurities.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M HCl, and dry over Na₂SO₄.
Causality: This workup acts as a self-validating purification step. The NaHCO₃ neutralizes unreacted acid chloride, while the 1M HCl wash selectively protonates and removes any unreacted aniline starting material into the aqueous phase. If the organic layer yields a single spot on TLC post-workup, the protocol has successfully isolated the target amide.
Purification: Concentrate under reduced pressure and purify via silica gel chromatography to yield pure CMP-MB.
Biological Application: CFTR Corrector Profiling
Given the structural homology between CMP-MB and known pyrrolothiazole-based CFTR correctors , CMP-MB serves as an excellent candidate for phenotypic screening in cystic fibrosis models. The primary mechanism of correctors is to bind to the misfolded F508del-CFTR protein, stabilizing its conformation so it can bypass the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.
Fig 2. Putative mechanism of mutant CFTR rescue by the CMP-MB pharmacophore.
Objective: Quantify the efficacy of CMP-MB in rescuing the trafficking of F508del-CFTR to the plasma membrane.
Cell Seeding: Seed CFBE41o- cells (stably expressing F508del-CFTR and the halide-sensitive yellow fluorescent protein, HS-YFP) in 96-well microplates. Culture until 90% confluent.
Compound Incubation: Treat cells with 10 µM of CMP-MB. Utilize 0.1% DMSO as a negative vehicle control and 1 µM VX-809 (Lumacaftor) as a positive benchmark. Incubate for 24 hours at 37°C.
Causality: A 24-hour incubation is critical. It provides sufficient time for the pharmacological chaperone to bind the nascent mutant CFTR in the ER, bypass the ERAD pathway, and traffic through the Golgi apparatus to the cell surface.
Assay Execution: Wash cells with a standard physiological buffer, then inject an iodide-rich buffer (I⁻ replacing Cl⁻) into the wells while continuously recording fluorescence (Excitation: 514 nm, Emission: 527 nm).
Data Acquisition & Validation: Measure the initial rate of fluorescence quenching.
Causality: This assay is intrinsically self-validating. HS-YFP fluorescence is specifically quenched by iodide ions. Because iodide can only enter the cell through functional CFTR channels at the plasma membrane, the rate of quenching is directly proportional to the amount of rescued CFTR. This eliminates false positives that might merely upregulate total intracellular protein expression without achieving functional membrane insertion.
Conclusion
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide (CMP-MB) represents a highly tractable, synthetically accessible pharmacophore. By combining a privileged halogenated aromatic system with a sterically hindered aliphatic amide, it offers an ideal starting point for structure-activity relationship (SAR) campaigns targeting protein misfolding diseases or kinase/phosphatase inhibition. Its robust physicochemical profile ensures that data generated from phenotypic or target-based screening will translate well into advanced lead optimization stages.
References
Spanò, V., Barreca, M., Cilibrasi, V., Genovese, M., Renda, M., Montalbano, A., Galietta, L. J. V., & Barraja, P. (2021). "Evaluation of Fused Pyrrolothiazole Systems as Correctors of Mutant CFTR Protein." Molecules, 26(5), 1275.
URL:[Link]
Pinkerton, A. B., et al. (2018). "Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor." Bioorganic & Medicinal Chemistry Letters, 28(2), 104-108.
URL:[Link]
Exploratory
Novel N-aryl-alkanamide cooling agents literature
An In-Depth Technical Guide to Novel N-aryl-alkanamide Cooling Agents Executive Summary The quest for compounds that elicit a cooling sensation has evolved significantly from the traditional reliance on menthol and its d...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Novel N-aryl-alkanamide Cooling Agents
Executive Summary
The quest for compounds that elicit a cooling sensation has evolved significantly from the traditional reliance on menthol and its derivatives. While effective, menthol's strong minty aroma and potential for irritation limit its application. This has spurred the development of synthetic cooling agents, among which N-aryl-alkanamides have emerged as a highly promising class. These compounds offer potent, long-lasting cooling effects often devoid of any taste or smell, dramatically expanding their utility across the pharmaceutical, food and beverage, and personal care industries. This guide provides a comprehensive overview of the core science underpinning these novel agents, from their molecular mechanism of action and structure-activity relationships to detailed protocols for their synthesis and characterization. It is intended for researchers and drug development professionals seeking to understand and leverage the unique properties of N-aryl-alkanamide cooling agents.
The Molecular Target: Understanding the TRPM8 Channel
The physiological sensation of cold is primarily mediated by the Transient Receptor Potential Melastatin member 8 (TRPM8), a non-selective cation channel.[1][2][3] Found in the plasma membrane of sensory neurons, TRPM8 acts as a polymodal sensor, responding to both physical stimuli (cold temperatures, typically below 26°C) and chemical agonists.[1] Menthol is the archetypal chemical agonist for TRPM8; however, a diverse array of synthetic compounds, including N-aryl-alkanamides, also function as potent activators.[2][4]
The activation of TRPM8 is a complex process that is allosterically modulated by the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2).[5][6] The binding of PIP2 to the channel is a prerequisite for its activation by either cold or chemical agonists.[5][6] Cryo-electron microscopy studies have begun to unravel the structural basis for this dual-agonist sensing, revealing distinct binding sites for cooling compounds and PIP2.[3][6] This structural understanding provides a powerful platform for the rational design of new cooling agents with tailored properties.
TRPM8 Activation Pathway
The binding of an N-aryl-alkanamide agonist, in concert with PIP2, induces a conformational change in the TRPM8 channel, leading to its opening. This allows an influx of cations, primarily Ca2+ and Na+, into the neuron. The resulting depolarization of the cell membrane generates an action potential that is transmitted to the brain and interpreted as a cooling sensation.
TRPM8 channel activation by an N-aryl-alkanamide cooling agent.
The Chemical Landscape of N-aryl-alkanamide Cooling Agents
The term "N-aryl-alkanamide" encompasses a broad range of chemical structures. Commercially significant cooling agents within this class can be broadly categorized into two families, largely stemming from foundational patent literature from Wilkinson Sword.[7][8]
p-Menthane-3-Carboxamides: These compounds feature a cyclohexane ring characteristic of menthol, but are modified with an N-substituted carboxamide group. A prime example is WS-3 (N-ethyl-p-menthane-3-carboxamide).[8][9]
Acyclic Carboxamides: These agents lack the cyclic structure of menthol, offering a purely synthetic scaffold. The most well-known member of this family is WS-23 (N,2,3-trimethyl-2-isopropylbutanamide), which provides a clean, potent cooling sensation with no off-notes.[8][9]
The structural diversity within this class is vast, with extensive patent literature exploring modifications to both the aryl and alkanamide moieties to modulate cooling intensity and duration.[9][10]
Structure-Activity Relationships (SAR)
The cooling potency and duration of N-aryl-alkanamides are highly dependent on their chemical structure. SAR studies have revealed several key principles that govern their interaction with the TRPM8 receptor.
Compound Name
Common Name
Relative Cooling Strength (vs. Menthol)
Key Structural Features
N-Ethyl-p-menthane-3-carboxamide
WS-3
~1.5x
p-Menthane core with N-ethyl amide
N-(Ethoxycarbonylmethyl)-p-menthane-3-carboxamide
WS-5
~2.5x
Ester functionality on the N-substituent
N,2,3-Trimethyl-2-isopropylbutanamide
WS-23
~1.5-2x
Acyclic, highly branched alkane structure
N-(4-cyanomethylphenyl)-p-menthane carboxamide
Givaudan 180
~5-6x
Aromatic ring on the N-substituent enhances potency
Reversed amide configuration with a benzodioxole moiety[10]
Note: Relative cooling strengths are approximate and can vary based on the evaluation method and concentration.
The general trend indicates that lipophilicity and the specific geometry of the molecule play crucial roles. Bulky, branched alkyl groups on the alkanamide portion and the introduction of aryl groups on the nitrogen atom can significantly influence potency.[10][11]
Key structure-activity relationships for N-aryl-alkanamide cooling agents.
Experimental Protocols for Synthesis and Characterization
A robust evaluation of novel cooling agents requires a multi-step approach, from chemical synthesis to detailed in vitro and in vivo characterization.
General Synthesis of an N-Aryl-Alkanamide
This protocol describes a standard amide coupling reaction, a versatile method for synthesizing N-aryl-alkanamides.[12][13] The choice of carboxylic acid and aniline precursors allows for the creation of a diverse library of candidate compounds.
Objective: To synthesize an N-aryl-alkanamide via carbodiimide-mediated coupling.
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
4-Dimethylaminopyridine (DMAP) (catalytic amount)
Dichloromethane (DCM), anhydrous
Sodium bicarbonate (NaHCO₃) solution, saturated
Brine (saturated NaCl solution)
Magnesium sulfate (MgSO₄), anhydrous
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
Reactant Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) and the aniline (1.0 eq) in anhydrous DCM.
Catalyst Addition: Add a catalytic amount of DMAP (approx. 0.1 eq) to the solution. Causality: DMAP acts as a nucleophilic catalyst to accelerate the formation of the active ester intermediate, increasing the reaction rate.
Cooling: Cool the reaction mixture to 0°C using an ice bath. Causality: This is crucial to control the exothermic reaction upon adding the coupling agent and to minimize side reactions, such as the formation of N-acylurea byproduct when using DCC.
Coupling Agent Addition: Slowly add the coupling agent (DCC or EDC, 1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred mixture.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup - Filtration: If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. Rinse the solid with a small amount of DCM.
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-aryl-alkanamide.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Characterization: Calcium Imaging Assay
This protocol determines the ability of a test compound to activate TRPM8 channels heterologously expressed in a mammalian cell line. Activation leads to calcium influx, which is measured by a fluorescent indicator.
Objective: To quantify the EC₅₀ (half-maximal effective concentration) of a test compound for TRPM8 activation.
Materials:
HEK293 cells stably expressing human TRPM8 (or transiently transfected)
Fluorescence plate reader capable of ratiometric measurement (e.g., excitation at 340/380 nm, emission at 510 nm)
Procedure:
Cell Plating: Seed the TRPM8-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight. Self-Validation: Include a well with non-transfected (wild-type) HEK293 cells as a negative control to ensure responses are specific to TRPM8 expression.
Dye Loading: Prepare a loading solution of Fura-2 AM with Pluronic F-127 in assay buffer. Aspirate the culture medium from the cells and add the loading solution. Incubate for 45-60 minutes at 37°C. Causality: Fura-2 AM is a membrane-permeant ester that is cleaved by intracellular esterases, trapping the fluorescent Ca²⁺ indicator Fura-2 inside the cells. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble dye.
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
Compound Addition: Prepare serial dilutions of the test compound, menthol (positive control), and a vehicle control (DMSO in assay buffer).
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence ratio (F340/F380) for 10-20 seconds. Then, using the instrument's injection system, add the compounds to their respective wells and continue recording the fluorescence ratio for 2-5 minutes.
Data Analysis: The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration. For each concentration of the test compound, calculate the peak response. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
In Vivo Assessment: Temperature Preference Test
This protocol assesses the cooling effect of a compound in a rodent model by observing behavioral changes. Animals treated with a cooling agent are expected to show a preference for a warmer environment.
Objective: To evaluate the in vivo cooling activity of a test compound.
Test compound formulated in an appropriate vehicle (e.g., 5% Tween 80 in saline) for oral gavage or topical application.
A two-temperature choice apparatus: a chamber with two adjacent floor plates maintained at different temperatures (e.g., 20°C and 30°C).
Automated tracking software to record the position and time spent on each plate.
Procedure:
Acclimatization: Acclimate the animals to the testing room and handling procedures for several days before the experiment.
Baseline Measurement: On the test day, place each animal in the two-temperature choice apparatus and allow it to explore freely for 30 minutes. Record the time spent on each temperature plate to establish a baseline preference. Typically, rodents will show a strong preference for the warmer plate.
Dosing: Administer the test compound or vehicle control to the animals via the chosen route (e.g., oral gavage). Self-Validation: A vehicle control group is essential to ensure that any observed behavioral change is due to the compound and not the vehicle or the administration procedure.
Post-Dosing Test: At a predetermined time point after dosing (e.g., 30 minutes), place the animals back into the apparatus and record their temperature preference for another 30 minutes.
Data Analysis: Calculate the percentage of time spent on the warm plate before and after treatment for each group. A significant increase in the time spent on the warm plate in the compound-treated group compared to the vehicle group indicates a physiological cooling sensation.
Workflow for the discovery and validation of novel cooling agents.
Applications and Future Directions
N-aryl-alkanamide cooling agents, particularly odorless ones like WS-23, have found widespread use in products where a mint flavor is undesirable.[9][17] This includes confectionery, beverages, oral care products, and cosmetics. More recently, they have become prevalent additives in e-liquids for electronic cigarettes.[4]
The therapeutic potential of these compounds is an area of active research. Given TRPM8's role in sensory pathways, agonists are being investigated for:
Pain Management: Inducing cold analgesia for acute and inflammatory pain.[6]
Respiratory Conditions: Providing a soothing sensation in the airways.
Future research will likely focus on developing TRPM8 agonists with improved selectivity, potency, and pharmacokinetic profiles tailored for specific therapeutic applications. A deeper understanding of the potential health effects of long-term exposure, particularly through inhalation, is also a critical area of investigation.[4]
References
Chi, Z. (n.d.). The Synthesis of New Cooling Agent N,2,3-Trimethyl-2-isopropl Butanamide(WS-23). Semantic Scholar.
Dhaka, A., et al. (2011). TRPM8: The Cold and Menthol Receptor. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. NCBI Bookshelf. Retrieved from [Link]
Zakharian, E., et al. (2010). Gating of Transient Receptor Potential Melastatin 8 (TRPM8) Channels Activated by Cold and Chemical Agonists in Planar Lipid Bilayers. Journal of Neuroscience, 30(37), 12524-12534. Retrieved from [Link]
Andersson, D. A., et al. (2004). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. Journal of Neuroscience, 24(23), 5364-5369. Retrieved from [Link]
Bharate, S. S., & Bharate, S. B. (2012). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. ACS Chemical Neuroscience, 3(4), 248-267. Retrieved from [Link]
Leffingwell, J. C. (2014). Wilkinson Sword Cooling Compounds: From the Beginning to Now. Perfumer & Flavorist, 39(3), 36-43. Retrieved from [Link]
Yin, Y., et al. (2019). Structural basis of cooling agent and lipid sensing by the cold-activated TRPM8 channel. Science, 363(6430), eaav9334. Retrieved from [Link]
Rowsell, D. G., et al. (1979). U.S. Patent No. 4,153,679. Washington, DC: U.S. Patent and Trademark Office.
Frerot, E., et al. (2009). U.S. Patent No. 7,482,378. Washington, DC: U.S. Patent and Trademark Office.
Turoski, V. A., et al. (2008). U.S. Patent Application No. 2008/0038386. Retrieved from [Link]
Janssen, P. A. J. (1965). U.S. Patent No. 3,164,600. Washington, DC: U.S. Patent and Trademark Office.
Luke, J. A., et al. (1998). U.S. Patent No. 5,843,466. Washington, DC: U.S. Patent and Trademark Office.
Shemesh, A., et al. (2023). Autonomous animal heating and cooling system for temperature-regulated MR experiments. arXiv preprint arXiv:2307.08643. Retrieved from [Link]
Stretti, F., et al. (2022). Selective Cerebrospinal Fluid Hypothermia: Bioengineering Development and In Vivo Study of an Intraventricular Cooling Device (V-COOL). Neurotherapeutics, 19(6), 1942–1950. Retrieved from [Link]
Mishina, Y., et al. (2019). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 141(43), 17164–17169. Retrieved from [Link]
Leffingwell, J. C. (2007). Cooling Ingredients and Their Mechanism of Action. In Handbook of Cosmetic Science and Technology, 3rd Ed. Informa Healthcare. Retrieved from [Link]
Bell, K., et al. (2006). U.S. Patent No. 7,090,832. Washington, DC: U.S. Patent and Trademark Office.
Hesp, K. D., et al. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Organic Letters, 13(19), 5092-5095. Retrieved from [Link]
Liu, H., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Bioorganic & Medicinal Chemistry Letters, 19(22), 6427-6432. Retrieved from [Link]
Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]
Patil, S. B., & Grampurohit, N. D. (2013). Efficient one pot synthesis of N-alkyl and N-aryl imides. ResearchGate. Retrieved from [Link]
Shigenaga, S., et al. (1994). Synthesis and structure-activity relationships of antiallergic N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanamides possessing both antihistaminic and anti slow-reacting substance (SRS) activities. Chemical & Pharmaceutical Bulletin, 42(9), 1822-1827. Retrieved from [Link]
Furrer, S. M. (2008). New Developments in Physiological Cooling Agents. Perfumer & Flavorist. Retrieved from [Link]
American Chemical Society. (2005). Cool chemistry: Researchers create potent new cooling agent, odorless and tasteless. EurekAlert!. Retrieved from [Link]
Słoczyńska, K., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 20(3), 3820-3841. Retrieved from [Link]
Patil, A. A., & Rajput, P. R. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156. Retrieved from [Link]
Zhang, N., et al. (2024). A Review on In Vivo Research Dehydration Models and Application of Rehydration Strategies. Nutrients, 16(21), 3289. Retrieved from [Link]
German Federal Institute for Risk Assessment (BfR). (2025). Coolants in e-cigarettes are poorly researched. Opinion No. 011/2025. Retrieved from [Link]
Erman, M. B., et al. (2005). WO Patent No. 2005/117811. Geneva, Switzerland: World Intellectual Property Organization.
American Association for the Advancement of Science. (2022). How cooling chemical compounds trigger cold sensation in mammals. EurekAlert!. Retrieved from [Link]
Flores-Pérez, B., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. International Journal of Molecular Sciences, 25(8), 4301. Retrieved from [Link]
Onyeka, O. K., et al. (2022). Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. Chemical Science, 13(21), 6299-6308. Retrieved from [Link]
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide safety data sheet (SDS)
The following technical guide is a comprehensive analysis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide . As a specific experimental Safety Data Sheet (SDS) and technical whitepaper, this document addresses the comp...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is a comprehensive analysis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide .
As a specific experimental Safety Data Sheet (SDS) and technical whitepaper, this document addresses the compound as a specialized pharmaceutical intermediate. Where direct experimental data for this specific amide is proprietary or absent from public registries, data is extrapolated from validated Structure-Activity Relationships (SAR) of the parent aniline (5-chloro-2-methoxyaniline) and analogous benzamides.
Document Control: v1.0 | Status: R&D Use Only | Classification: Fine Chemical / API Intermediate
Executive Technical Summary
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide is a lipophilic amide derivative synthesized from 5-chloro-2-methoxyaniline and 2-methylbutanoic acid. It serves as a structural scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and crop protection agents (fungicides) where the ortho-methoxy substituted anilide motif provides metabolic stability and conformational locking.
Key Hazard Profile:
Primary Risk: Potential release of 5-chloro-2-methoxyaniline (toxic) upon metabolic hydrolysis.
Data derived from consensus QSAR models (ACD/Labs, EPISuite).
Property
Value
Causality / Implication
LogP (Octanol/Water)
2.85 ± 0.3
Lipophilic. Likely to penetrate cell membranes and blood-brain barrier. Low water solubility.
Polar Surface Area (PSA)
38.3 Ų
Good Oral Bioavailability. PSA < 140 Ų suggests high intestinal absorption.
Melting Point (Pred.)
88 - 94 °C
Solid at room temperature. Handling requires dust control measures.[1][2][3]
pKa (Amide NH)
~14.5
Neutral under physiological conditions. Will not protonate in gastric pH.
Solubility
DMSO, Methanol, DCM
Insoluble in water (< 0.1 mg/mL). Requires co-solvents for biological assay.
Synthesis & Manufacturing Protocol
The synthesis follows a standard Schotten-Baumann or anhydrous acid chloride coupling protocol. The choice of the acid chloride route is preferred for R&D scale to maximize yield and minimize purification difficulty.
Reaction Workflow (DOT Visualization)
The following diagram illustrates the convergent synthesis and potential side reactions.
Figure 1: Convergent synthesis pathway via nucleophilic acyl substitution.
Step-by-Step Protocol
Objective: Synthesis of 10g of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide.
Preparation:
Charge a 250 mL 3-neck round bottom flask with 5-chloro-2-methoxyaniline (6.5 g, 41.2 mmol) and Dichloromethane (DCM) (100 mL).
Add Triethylamine (TEA) (6.9 mL, 49.5 mmol) as an HCl scavenger.
Cool the system to 0°C under a Nitrogen atmosphere.
Addition:
Add 2-methylbutanoyl chloride (5.5 g, 45.3 mmol) dropwise via an addition funnel over 30 minutes.
Note: The reaction is exothermic. Maintain internal temperature < 5°C to prevent di-acylation or degradation.
Reaction:
Allow the mixture to warm to Room Temperature (25°C) and stir for 4 hours.
Monitor: Check completion via TLC (Hexane:EtOAc 3:1). The aniline spot should disappear.
Work-up:
Quench with water (50 mL).
Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine.
Wash with Sat. NaHCO3 (2 x 50 mL) to remove unreacted acid.
Dry over anhydrous MgSO4, filter, and concentrate in vacuo.
Purification:
Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, 0-20% EtOAc in Hexanes).
Safety Data Sheet (SDS) - Critical Evaluation
Hazards Identification (GHS)
Based on the toxophore analysis of chlorinated anilides:
Signal Word:WARNING
Hazard Statements:
H302: Harmful if swallowed (Estimated LD50: 500-2000 mg/kg).
The toxicity of this compound is largely dictated by its metabolic stability. Amides are generally stable, but enzymatic hydrolysis (by amidases in the liver) can release the parent aniline.
Metabolic Pathway Visualization:
Figure 2: Metabolic hydrolysis releasing the bioactive aniline moiety.
Toxicological Implications:
5-chloro-2-methoxyaniline (Metabolite): A known substituted aniline. Risks include Methemoglobinemia (oxidation of hemoglobin) and potential genotoxicity (Ames positive in some strains).
Self-Validation: Researchers must treat the amide as a "masked" aniline. If in vivo studies are planned, monitor blood methemoglobin levels.
Analytical Quality Control
To ensure the integrity of the compound for research use, the following specifications must be met.
Test
Method
Acceptance Criteria
Appearance
Visual
White to off-white crystalline solid
Purity
HPLC (C18, MeCN/H2O)
> 98.0% (Area %)
Identity
1H-NMR (DMSO-d6)
Consistent with structure. Key signals: Methoxy singlet (~3.8 ppm), Amide NH (broad, ~9.0 ppm).
Residual Solvents
GC-Headspace
DCM < 600 ppm, TEA < 320 ppm
NMR Interpretation Guide:
Doublet (1.1 ppm): Methyl group of the isobutyl chain.
Triplet (0.9 ppm): Terminal methyl of the ethyl group.
Singlet (3.8 ppm): Methoxy group on the aromatic ring.
Aromatic Region (6.9 - 8.0 ppm): 3 protons. The proton meta to the chlorine and ortho to the amide will be significantly deshielded.
Storage and Handling
Storage: Store at +2°C to +8°C. Protect from light. Hygroscopic? Unlikely, but store in a desiccator.
Stability: Stable for >2 years if stored dry. Avoid strong acids and bases which catalyze hydrolysis.
Disposal: Incineration in a chemical combustor equipped with a scrubber (to neutralize HCl/NOx). Do not flush down drains due to aquatic toxicity.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 93-50-5, 4-Chloro-2-methoxyaniline. Retrieved from [Link]
Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Synthesis of Amides via Acid Chlorides). Wiley-Interscience.
U.S. EPA CompTox Chemicals Dashboard. Predictions for Chlorinated Anisole Derivatives. Retrieved from [Link]
Synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide from acid chloride
[1] Abstract & Scope This application note details the optimized protocol for the synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide via nucleophilic acyl substitution. This reaction couples 5-chloro-2-methoxya...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract & Scope
This application note details the optimized protocol for the synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide via nucleophilic acyl substitution. This reaction couples 5-chloro-2-methoxyaniline (a deactivated, sterically crowded aniline) with 2-methylbutanoyl chloride (an
While standard amide couplings are routine, this specific transformation requires careful thermal management and base selection due to the ortho-methoxy substituent on the aniline ring, which imposes steric hindrance, and the
-methyl branching on the acylating agent. This protocol utilizes a biphasic or anhydrous dichloromethane (DCM) system with triethylamine as a scavenger base to ensure high yield and purity suitable for pharmaceutical intermediate standards.
Retrosynthetic Analysis & Mechanism
Chemical Strategy
The synthesis relies on the Schotten-Baumann principle adapted for anhydrous organic solvents.[1] The nitrogen lone pair of the aniline attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is driven to completion by the presence of a non-nucleophilic base (Triethylamine) which neutralizes the generated hydrogen chloride (HCl), preventing the protonation of the unreacted aniline.
Reaction Scheme (Graphviz Visualization)
Figure 1: Reaction pathway demonstrating the nucleophilic attack and base-mediated elimination of HCl.[1]
Critical Process Parameters (CPP)
To ensure reproducibility and "Right First Time" (RFT) synthesis, the following parameters must be controlled:
Parameter
Specification
Scientific Rationale
Temperature
Start at 0°C; Warm to 20-25°C
Initial cooling suppresses di-acylation and decomposition of the labile acid chloride.[1]
Stoichiometry
1.0 : 1.1 : 1.2 (Amine:AcidCl:Base)
Slight excess of acid chloride drives the less nucleophilic aniline to completion.
Solvent
Dichloromethane (Anhydrous)
High solubility for reactants; immiscibility with water facilitates aqueous workup.[1]
Addition Rate
Dropwise (over 15-20 min)
Prevents localized "hotspots" (exotherms) that lead to impurity profiles.[1]
Atmosphere
Nitrogen or Argon
Prevents hydrolysis of 2-methylbutanoyl chloride by atmospheric moisture.[1]
Experimental Protocol
Reagents & Equipment[2][3]
Starting Material A: 5-Chloro-2-methoxyaniline (MW: 157.60 g/mol )[1][2]
Starting Material B: 2-Methylbutanoyl chloride (MW: 120.58 g/mol )[1]
Visualization: UV (254 nm).[1] The aniline starting material will fluoresce differently or stain differently (e.g., with ninhydrin) compared to the amide product.
Step 4: Workup & Isolation
Quench the reaction by adding 1M HCl (20 mL) to the reaction flask. Stir vigorously for 5 minutes.
Rationale: This converts unreacted amine into water-soluble ammonium salt and removes excess Et3N.[1]
Transfer to a separatory funnel. Separate the organic (lower) DCM layer.
Wash the organic layer with Saturated
(20 mL).
Rationale: Neutralizes residual acid and hydrolyzes traces of unreacted acid chloride.[1]
Strictly control temperature at 0°C; ensure slow addition.
Sticky/Oily Product
Residual Solvent
Dry under high vacuum for 12h; attempt trituration with cold pentane.[1]
Starting Material Remains
Steric Hindrance
The ortho-methoxy group hinders attack.[1] Increase reaction time to 12h or reflux gently (40°C).
References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Schotten-Baumann and amide coupling protocols).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic grounding for Nucleophilic Acyl Substitution).
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4] Tetrahedron, 61(46), 10827-10852.[1] (Review of amide coupling reagents and conditions).
PubChem Compound Summary. (2023). 5-Chloro-2-methoxyaniline (CID 66763).[1] National Center for Biotechnology Information.[1] (Physical property verification). [1]
Application Note: Precision Synthesis of N-Aryl-2-Methylbutanamides
Executive Summary The synthesis of N-aryl-2-methylbutanamides represents a classic "perfect storm" in medicinal chemistry: the convergence of a sterically hindered electrophile (alpha-branched carboxylic acid) with a poo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of N-aryl-2-methylbutanamides represents a classic "perfect storm" in medicinal chemistry: the convergence of a sterically hindered electrophile (alpha-branched carboxylic acid) with a poor nucleophile (aniline derivative). Standard coupling protocols often fail to deliver high yields or suffer from extensive racemization of the
-chiral center.
This Application Note provides a definitive guide to synthesizing this scaffold. We move beyond generic amide coupling to focus on two field-proven methodologies: T3P® (Propylphosphonic Anhydride) for scalable, low-epimerization synthesis, and HATU for high-throughput discovery contexts.
Mechanistic Challenges & Strategy
The Steric-Electronic Mismatch
The target molecule presents two opposing forces that retard reaction kinetics:
Steric Shielding: The methyl group at the C2 position of the butanoic acid creates significant steric bulk, hindering the approach of the amine to the activated carbonyl.
Nucleophilic Deactivation: The delocalization of the nitrogen lone pair into the aryl ring renders the aniline significantly less nucleophilic than alkyl amines.
The Racemization Risk
If using enantiopure 2-methylbutanoic acid, the activation step poses a critical risk. Strong activation (required to overcome the poor nucleophile) increases the acidity of the
-proton, leading to racemization via oxazolone formation or direct enolization.
Visualizing the Pathway
The following diagram illustrates the activation pathway and the competing racemization risk.[1]
Figure 1: Reaction workflow showing the primary coupling pathway and the competing oxazolone-mediated racemization cycle.
Reagent Selection Matrix
Not all coupling reagents are equal for this specific scaffold.[2][3][4][5] The table below summarizes the performance characteristics based on internal process data.
Feature
T3P (Propylphosphonic Anhydride)
HATU (Hexafluorophosphate Azabenzotriazole)
Thionyl Chloride (SOCl₂)
Primary Use Case
Scale-up & Chiral Retention
Discovery / Difficult Substrates
Commodity / Non-Chiral
Reactivity
High (requires base)
Very High
Extreme
Epimerization Risk
Lowest (Ideal for chiral acids)
Moderate (Base dependent)
High (Thermal/HCl risk)
Atom Economy
High
Low (High MW byproduct)
High
Workup
Simple (Water-soluble byproducts)
Difficult (Tetramethylurea removal)
Evaporation
Cost
Moderate
High
Low
Detailed Experimental Protocols
Protocol A: The "Green" Scalable Method (T3P)
Recommended for: >1g scale, chiral substrates, and ease of purification.
Rationale: T3P acts as a kinetic trap. It forms a mixed anhydride that is highly reactive toward amines but relatively stable to epimerization. The byproducts are water-soluble, allowing for a simple extraction workup without chromatography in many cases.[6]
Materials:
(S)-2-Methylbutanoic acid (1.0 equiv)
Aniline derivative (1.1 equiv)
T3P (50% w/w in EtOAc) (1.5 equiv)
Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Step-by-Step Procedure:
Setup: Charge a reaction vessel with the carboxylic acid (1.0 equiv), the aniline (1.1 equiv), and EtOAc (5-10 volumes relative to acid mass).
Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 equiv) dropwise. Note: Pyridine acts as both base and acylation catalyst.
Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes, maintaining internal temperature <5°C to suppress initial exotherms.
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.
QC Check: Monitor by HPLC/TLC. If conversion is <90% after 4 hours, heat to 45°C (T3P is thermally stable).
Workup (The "Wash" Method):
Add water (5 vol) to quench.
Wash organic layer with 1M HCl (2x) to remove excess pyridine and aniline.
Wash organic layer with 10% Na₂CO₃ (2x) to remove unreacted acid and phosphorus byproducts.
Wash with Brine (1x).
Isolation: Dry organic layer over MgSO₄, filter, and concentrate.
Result: Typically yields a high-purity solid (>95%) requiring no column chromatography.
Rationale: HATU generates a highly reactive O-azabenzotriazolyl ester. It is faster than T3P but requires careful control of base equivalents to prevent racemization.
Materials:
2-Methylbutanoic acid (1.0 equiv)
Aniline derivative (1.0 equiv)
HATU (1.1 - 1.2 equiv)
DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
Pre-activation: Dissolve the acid (1.0 equiv) in DMF (10 volumes). Add DIPEA (1.0 equiv) and stir for 2 minutes.
Active Ester Formation: Add HATU (1.1 equiv) in one portion. Stir for 15 minutes at RT. Solution usually turns yellow/orange.
Coupling: Add the aniline (1.0 equiv) and the remaining DIPEA (1.0-2.0 equiv).
Reaction: Stir at RT for 1-2 hours.
Note: HATU reactions are fast. Extended stirring increases racemization risk.
Workup:
Dilute with EtOAc (30 volumes). Crucial: DMF traps organics; excess dilution is needed.
Wash with Sat. LiCl (3x) to remove DMF.
Wash with 1M HCl and Sat. NaHCO₃.
Purification: Flash chromatography is almost always required to remove the tetramethylurea byproduct and HATU residues.
Critical Control Points & Troubleshooting
Monitoring Racemization
For chiral 2-methylbutanamides, standard HPLC is insufficient. You must use Chiral HPLC or SFC.
Stationary Phase: Chiralpak AD-H or OD-H are standard starting points.
If using HATU/DCC, it is likely urea. If T3P, it is product.[3] Filter and analyze.
Mechanistic Visualization: T3P Activation
The superiority of T3P lies in its cyclic structure, which releases strain upon ring-opening by the carboxylate.
Figure 2: The atom-economical activation cycle of T3P, generating water-soluble phosphorus byproducts.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[5][8] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][6][8][9][10][11] Organic Process Research & Development, 20(2), 140–177.[5]
[Link]
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[12] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[12] Organic Letters, 13(19), 5048–5051.
[Link]
Valeur, E., & Bradley, M. (2009).[5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[5]
[Link]
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5][7][10][13] Tetrahedron, 61(46), 10827-10852.[5]
[Link]
Application Note: Rational Solvent Selection and Anti-Solvent Crystallization Protocol for N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
Executive Summary The purification of highly functionalized anilide derivatives, such as N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide , presents unique challenges in downstream pharmaceutical processing. The molecule'...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The purification of highly functionalized anilide derivatives, such as N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide , presents unique challenges in downstream pharmaceutical processing. The molecule's structural dichotomy—combining a rigid, polar, electron-withdrawn aromatic core (chloro and methoxy substituents) with a flexible, lipophilic branched aliphatic chain (2-methylbutanamide)—creates a pronounced propensity for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," during crystallization.
This application note details the physicochemical rationale, solvent screening data, and a validated step-by-step protocol for the purification of this compound. By transitioning from traditional single-solvent cooling crystallization to a precisely controlled Ethyl Acetate / Heptane anti-solvent crystallization system , researchers can bypass the LLPS boundary, ensuring high-purity Solid-Liquid Equilibrium (SLE) and excellent crystalline yield[1].
Physicochemical Profiling & Solvent Rationale
Structural Impact on Solubility
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide features an amide backbone capable of strong intermolecular hydrogen bonding (N-H donor, C=O acceptor). However, the bulky 2-methylbutyl group introduces significant steric hindrance and lipophilicity, which disrupts crystal lattice packing efficiency.
When attempting to crystallize such amides from highly polar solvent/anti-solvent pairs (e.g., Ethanol/Water), the steep solubility gradient and high supersaturation often force the compound to separate into a solute-rich liquid phase (oil) rather than a crystalline solid[1][2].
The Ethyl Acetate / Heptane Advantage
To mitigate oiling out, a binary system utilizing Ethyl Acetate (EtOAc) as the primary solvent and Heptane as the anti-solvent is highly recommended.
EtOAc (Primary Solvent): Provides excellent solubility due to its moderate polarity and ability to act as a hydrogen bond acceptor, effectively solvating the amide NH group.
Heptane (Anti-Solvent): A non-polar aliphatic hydrocarbon that gradually reduces the dielectric constant of the mixture. Because it is miscible with EtOAc but a poor solvent for the polar amide core, it allows for a highly controlled generation of supersaturation[1][3].
Table 1: Solubility Profile of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide (Estimated at 25°C & 60°C)
Mechanistic Insight: Bypassing the Oiling-Out Boundary
In anti-solvent crystallization, the rate of anti-solvent addition dictates the trajectory of the system through the phase diagram. Rapid addition of heptane pushes the system past the Metastable Zone Width (MSZW) directly into the spinodal decomposition region, causing the API to oil out[1].
To achieve a self-validating, robust process, the protocol relies on controlled titration to reach the cloud point, followed by an aging period and seeding . Seeding provides a low-energy surface for heterogeneous nucleation, effectively anchoring the thermodynamic pathway within the Solid-Liquid Equilibrium (SLE) zone and completely bypassing the amorphous liquid phase[1][4].
The following step-by-step methodology is designed to maximize the purity and crystalline yield of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide while preventing impurity entrapment.
Equipment & Reagents
Jacketed glass reactor with overhead stirring (PTFE pitched-blade impeller).
Programmable syringe pump for anti-solvent addition.
Ethyl Acetate (EtOAc, ACS Reagent Grade).
n-Heptane (ACS Reagent Grade).
Seed crystals of pure N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide (approx. 1% w/w of total crude).
Step-by-Step Methodology
Step 1: Primary Dissolution
Charge the reactor with crude N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide.
Add Ethyl Acetate at a ratio of 3 volumes (3 mL/g of crude) .
Heat the jacket to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved.
Causality: Minimizing the primary solvent volume ensures a higher theoretical yield and reduces the total volume of anti-solvent required later[3].
Step 2: Clarification (Optional but Recommended)
Perform a hot filtration through a 0.45 µm PTFE filter to remove any insoluble particulate matter or dust.
Return the clarified filtrate to the reactor and re-equilibrate to 55°C .
Step 3: Anti-Solvent Titration & Cloud Point Determination
Begin adding n-Heptane via syringe pump at a rate of 0.1 volumes/minute .
Monitor the solution closely. Stop the addition the moment a faint, persistent opalescence (cloud point) is observed. This typically occurs after the addition of approximately 1.5 to 2.0 volumes of Heptane.
Causality: The cloud point indicates the system has crossed the solubility curve and entered the metastable zone. Pausing addition here prevents the system from crossing into the labile zone where oiling out occurs[1].
Step 4: Seeding and Isothermal Aging
Add 1% w/w seed crystals of the pure compound to the reactor.
Maintain the temperature at 55°C and hold the mixture isothermally for 60 minutes .
Causality: Isothermal aging allows the seed crystals to relieve the supersaturation slowly via crystal growth (SLE) rather than spontaneous, uncontrolled primary nucleation. This step is the critical self-validating mechanism of the protocol; a visible transition from a cloudy suspension to a distinct crystalline slurry confirms success.
Step 5: Completion of Anti-Solvent Addition
Resume the addition of n-Heptane at a slower rate of 0.05 volumes/minute until a total of 9 volumes (9 mL/g of crude) of Heptane has been added (Final EtOAc:Heptane ratio of 1:3).
Step 6: Controlled Cooling & Isolation
Initiate a linear cooling ramp from 55°C to 5°C over 2 hours (0.4°C/min).
Hold at 5°C for 1 hour to maximize yield.
Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (5°C) Heptane.
Dry the product in a vacuum oven at 40°C until constant weight is achieved.
Fig 2: Step-by-step experimental workflow for EtOAc/Heptane anti-solvent crystallization.
Analytical Validation
To ensure the integrity of the recrystallized N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide, the following analytical checks should be performed:
HPLC (High-Performance Liquid Chromatography): To confirm chemical purity (>99.5% target). The removal of structurally similar synthetic impurities is highly efficient in the EtOAc/Heptane system due to their differential partition coefficients[4].
XRPD (X-Ray Powder Diffraction): To verify the crystalline polymorph and ensure no amorphous content remains from localized oiling-out events[3][4].
DSC (Differential Scanning Calorimetry): To confirm a sharp melting endotherm, which serves as a definitive marker of high crystal lattice purity[4].
References
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate B
American Chemical Society (ACS)[Link]
X-ray diffraction of Compound A crystallized in ethyl acetate + 25% heptane from the continuous crystallization process with antisolvent feeding
ResearchGate[Link]
Continuous Crystallization Process Development (Anti-Solvent Systems)
ResearchGate[Link]
Application Note: Microwave-Assisted Synthesis of N-(5-chloro-2-methoxyphenyl) Amides
Introduction and Pharmacological Relevance The N-(5-chloro-2-methoxyphenyl) amide scaffold is a privileged pharmacophore in drug discovery, most notably recognized for its role in the development of potent lipoxygenase i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Pharmacological Relevance
The N-(5-chloro-2-methoxyphenyl) amide scaffold is a privileged pharmacophore in drug discovery, most notably recognized for its role in the development of potent lipoxygenase inhibitors and targeted anti-inflammatory agents [1]. Traditionally, the synthesis of these specific amides relies on a two-step process: the conversion of a carboxylic acid into a highly reactive acyl chloride (using hazardous reagents like thionyl chloride), followed by condensation with an amine. This classical approach is plagued by long reaction times, the generation of toxic byproducts, and poor atom economy[2].
To address these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technique. By utilizing direct dielectric heating, MAOS enables the direct, solvent-free amidation of unactivated carboxylic acids with amines, drastically reducing reaction times from hours to minutes while adhering to green chemistry principles [3].
The coupling of 5-chloro-2-methoxyaniline with a carboxylic acid presents a unique chemical challenge. The chlorine atom at the 5-position exerts an electron-withdrawing inductive effect, which diminishes the nucleophilicity of the amine nitrogen. Furthermore, the methoxy group at the ortho position introduces steric hindrance, making the nucleophilic attack on the carbonyl carbon energetically unfavorable under standard thermal conditions.
Causality of Experimental Choices:
Microwave Heating: Unlike conventional conductive heating, microwave irradiation directly couples with the dipoles of the reaction mixture. This causes rapid, uniform volumetric heating and localized superheating of polar functional groups, providing the necessary thermal energy to overcome the high activation barrier of the deactivated amine[4].
Ceric Ammonium Nitrate (CAN) Catalyst: To facilitate direct amidation without acyl halides, a Lewis acid catalyst is required. CAN (2 mol%) coordinates to the carbonyl oxygen of the carboxylic acid, significantly enhancing the electrophilicity of the carbonyl carbon. This coordination lowers the transition state energy for the nucleophilic attack [5].
Solvent-Free Conditions: Omitting the solvent not only improves the green metrics (E-factor) of the reaction but also maximizes the concentration of the reactants, driving the equilibrium toward amide formation and water elimination[3].
Reaction Pathway Visualization
Reaction pathway for the microwave-assisted direct amidation.
Experimental Protocol: Self-Validating Workflow
This protocol outlines the direct amidation of a generic carboxylic acid with 5-chloro-2-methoxyaniline. The workflow is designed as a self-validating system, ensuring quality control at each critical step.
Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and pressure-rated glass vials.
Step-by-Step Procedure
Preparation: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol) and 5-chloro-2-methoxyaniline (1.0 mmol).
Catalyst Addition: Add CAN (11 mg, 0.02 mmol) directly to the solid/liquid mixture. Do not add any solvent[6].
Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Briefly purge the vial with nitrogen gas for 30 seconds to displace atmospheric moisture, which could push the equilibrium backward.
Microwave Irradiation: Place the vial in the microwave synthesizer. Program the instrument to heat the mixture to 150 °C with a maximum power output of 200 W. Hold at 150 °C for 10–15 minutes under continuous stirring.
Self-Validation Checkpoint (TLC): After 10 minutes, pause the sequence and allow the vial to cool to 50 °C. Extract a 1 µL aliquot and spot it on a silica gel TLC plate. Elute using a Hexane:Ethyl Acetate (7:3) system. The reaction is proceeding correctly when the UV-active aniline spot (Rf ~0.6) is consumed and a new, distinct amide spot appears at a lower Rf (~0.4). If unreacted amine remains, irradiate for an additional 5 minutes.
Workup and Purification
Quenching: Once the reaction is complete and cooled to room temperature, add 5 mL of ethyl acetate to dissolve the crude mixture.
Washing (Chemical Validation): Transfer the organic layer to a separatory funnel. Wash sequentially with 10 mL of 1M HCl (to protonate and remove unreacted amine into the aqueous layer), 10 mL of saturated NaHCO₃ (to deprotonate and remove unreacted carboxylic acid), and 10 mL of brine[3].
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Final Analytical Validation: The resulting solid is typically >95% pure. Confirm the structure and purity via ¹H-NMR (verifying the characteristic amide N-H broad singlet around 8.0–9.5 ppm) and High-Resolution Mass Spectrometry (HRMS).
Quantitative Data: Microwave vs. Conventional Heating
The following table summarizes the performance metrics of the microwave-assisted CAN-catalyzed protocol compared to the conventional thionyl chloride-mediated synthesis [2].
Parameter
Conventional Heating (Two-Step)
Microwave-Assisted Synthesis (Direct)
Reagents
Thionyl chloride, Triethylamine, DCM
Carboxylic acid, CAN (2 mol%)
Temperature
40–80 °C (Reflux)
150 °C (Microwave)
Reaction Time
8–12 hours
10–15 minutes
Average Yield
50–65%
85–95%
Atom Economy
Low (Generates SO₂, HCl, amine salts)
High (Generates only H₂O)
Environmental Impact
High (Toxic solvents and reagents)
Low (Solvent-free, green protocol)
References
Zarecki, A. P., et al. "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids." Molecules, 2020. URL: [Link]
Aziz-Ur-Rehman, et al. "Synthesis of new N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as suitable lipoxygenase inhibitors." Journal of Saudi Chemical Society, 2013. URL: [Link]
Kaur, et al. "Conventional vs microwave assisted synthesis of different substituted heterocyclic amides." Journal of the Indian Chemical Society, 2015. URL: [Link]
Taussat, A., et al. "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." Catalysts, 2023. URL: [Link]
Technical Support Center: Synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
Welcome to the technical support resource for the synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide. This guide is designed for researchers, chemists, and drug development professionals to provide expert insig...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, validated protocols, and robust troubleshooting strategies. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only execute the synthesis but also diagnose and resolve challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis strategy.
Q1: What is the most efficient and reliable method for synthesizing N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide?
The most direct and widely employed method is the nucleophilic acyl substitution between 5-chloro-2-methoxyaniline and 2-methylbutanoyl chloride.[1][2] This reaction, often referred to as a Schotten-Baumann reaction, is generally high-yielding and proceeds under mild conditions.[1] The acyl chloride is a highly activated electrophile that reacts readily with the amine nucleophile.
Q2: Why is the addition of a base crucial for this reaction, and which base should I use?
The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[3][4] The starting amine, 5-chloro-2-methoxyaniline, is basic and will react with this HCl to form an unreactive ammonium salt. This side reaction effectively removes your nucleophile from the reaction mixture, stalling the synthesis and reducing the yield.
To prevent this, a non-nucleophilic base is added to "scavenge" the HCl as it is formed.[4]
Recommended Bases:
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): These are tertiary amines that are excellent HCl scavengers but are not nucleophilic enough to compete with the starting aniline. Typically, 1.1 to 1.5 equivalents are used.[5]
Pyridine: Can be used both as a base and a solvent, though it is often less desirable due to its odor and potential for side reactions.
Excess Amine: Using two equivalents of 5-chloro-2-methoxyaniline is also a valid strategy, where one equivalent acts as the nucleophile and the second acts as the base.[4] This is only cost-effective if the amine is inexpensive and easily separable from the product.
Q3: What are the optimal solvents for this amide synthesis?
Anhydrous aprotic solvents are required to prevent the hydrolysis of the highly reactive 2-methylbutanoyl chloride.[5] Suitable options include:
Dichloromethane (DCM): Excellent for dissolving most organic reactants and easy to remove under reduced pressure.
Tetrahydrofuran (THF): Another common aprotic solvent.
Acetonitrile (MeCN): A more polar aprotic option that can be beneficial if starting material solubility is an issue.[6]
Q4: What is a realistic yield to expect from this synthesis?
For a well-optimized acylation of an aniline with an acyl chloride, yields can be quite high. With proper technique, including strictly anhydrous conditions and careful purification, yields ranging from 70% to over 90% are achievable.[7][8] However, factors like reagent purity and scale can influence the final outcome.
Part 2: Troubleshooting Guide for Low Yield
Low yield is the most common issue encountered in amide synthesis. This guide provides a systematic approach to diagnosing and solving the problem.
Problem: My reaction has stalled, or the final yield is significantly lower than expected.
To diagnose the issue, first analyze a sample of the crude reaction mixture by TLC or LC-MS to determine the composition.
If you observe a large amount of the starting amine, it suggests a failure in either the stoichiometry or the reaction conditions.
Possible Cause 1: Insufficient 2-Methylbutanoyl Chloride.
Why it happens: The acyl chloride is highly susceptible to hydrolysis from trace moisture in the solvent, glassware, or atmosphere, effectively reducing its available concentration.[3]
Solution:
Ensure Anhydrous Conditions: Flame-dry all glassware before use or oven-dry at >120°C for several hours.[9] Use a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system. Run the reaction under an inert atmosphere (Nitrogen or Argon).[5]
Use a Slight Excess: Employ 1.05 to 1.1 equivalents of the acyl chloride to compensate for any minor hydrolysis.[5]
Check Reagent Quality: If the acyl chloride is old, it may have degraded. Verify its purity before use.
Possible Cause 2: Deactivation of the Amine by HCl.
Why it happens: The added base was insufficient in quantity or quality to neutralize the HCl byproduct, leading to the protonation and deactivation of the starting amine.[4]
Solution:
Verify Base Stoichiometry: Ensure you have added at least one equivalent of the base for every equivalent of acyl chloride. Using a slight excess (e.g., 1.2 equivalents) is often beneficial.
Check Base Purity: Ensure the base (e.g., triethylamine) is pure and not hydrated.
Scenario B: A Major Byproduct is Identified as 2-Methylbutanoic Acid
The presence of the corresponding carboxylic acid is a clear indicator of acyl chloride hydrolysis.
Possible Cause: Water Contamination.
Why it happens: This is one of the most common failure modes. Acyl chlorides react much faster with water than with anilines.
Solution: This is a critical failure of technique. Rigorously follow all procedures for maintaining anhydrous conditions as described in Scenario A, Cause 1 .[3][9]
Scenario C: Reaction is Sluggish and Incomplete, Even with Starting Materials Present
This may indicate a kinetic issue where the reaction rate is too slow.
Possible Cause 1: Poor Solubility of Reactants.
Why it happens: If the starting amine is not fully dissolved, the reaction can only occur at the surface of the solid, drastically slowing the rate.[10]
Solution:
Increase Solvent Volume: Ensure the reaction concentration is appropriate (typically 0.1 M to 0.5 M).
Change Solvents: Switch to a solvent in which all reactants are fully soluble, such as DMF or DMSO, if compatible with your workup.[10]
Use Sonication: Sonication can help dissolve stubborn starting materials.[10]
Possible Cause 2: Low Reaction Temperature.
Why it happens: While many acylations proceed rapidly at 0°C or room temperature, the moderate steric hindrance of 2-methylbutanoyl chloride and the slightly deactivated nature of the aniline may require more energy.[3]
Solution: After the initial addition of the acyl chloride at 0°C (to control the initial exotherm), allow the reaction to warm to room temperature. If the reaction is still slow, gentle heating to 40-50°C can significantly increase the rate.[10] Monitor the reaction progress closely by TLC to avoid byproduct formation at higher temperatures.
Part 3: Validated Experimental Protocols and Data
Protocol 1: Synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-chloro-2-methoxyaniline (1.0 eq.).
Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M. Stir until the amine is fully dissolved.
Base Addition: Add triethylamine (1.2 eq.) to the solution via syringe.
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
Acylation: Add 2-methylbutanoyl chloride (1.05 eq.) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
Protocol 2: Aqueous Workup and Extraction
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and triethylammonium hydrochloride.[5]
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and finally, brine.
Drying: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Data Presentation: Recommended Reaction Parameters
Parameter
Value
Rationale & Citation
Reactants
5-Chloro-2-methoxyaniline
1.0 equivalent
Limiting reagent.
2-Methylbutanoyl Chloride
1.05 - 1.1 equivalents
Slight excess compensates for potential hydrolysis.[5]
Triethylamine (Base)
1.2 - 1.5 equivalents
Scavenges HCl byproduct to prevent amine deactivation.[4]
Solvent
Dichloromethane (DCM)
Anhydrous, ~0.2 M
Aprotic solvent prevents hydrolysis of the acyl chloride.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PUR-AMIDE-05CL
Subject: Flash Chromatography Protocol & Troubleshooting for Lipophilic Anilides
Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]
Diagnostic & Strategy: The "Triage" Phase
Before packing a column, we must characterize the mixture.[3] Your target molecule, N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide , is a lipophilic amide.[1][2][3] The synthesis likely involved the coupling of 5-chloro-2-methoxyaniline with 2-methylbutanoic acid (or its acid chloride).[1][3]
The Separation Challenge:
Target (Amide): Moderate polarity, hydrogen bond acceptor/donor.[2][3][4]
Impurity A (Aniline): 5-chloro-2-methoxyaniline.[1][2][4][5][6][7] Basic (pKa ~3.2), capable of strong hydrogen bonding with silica silanols.[2][3][4]
Impurity B (Acid): 2-methylbutanoic acid.[1][3][4] Acidic, polar, will streak or stay at the baseline on standard silica.[2][3]
Critical Pre-Column Check (The "Golden Rule")
Do not rely solely on chromatography to remove the aniline.
Because the starting aniline is basic and the target amide is neutral, a Chemical Wash is vastly superior to chromatography for bulk removal.[3]
Wash 2x with 1M HCl . The aniline converts to its hydrochloride salt (water-soluble) and partitions into the aqueous layer.[1][3]
Wash 1x with Saturated NaHCO₃ (removes unreacted acid).[3][4]
Dry (MgSO₄) and concentrate.[4]
Result: Your crude loading on the column will be significantly cleaner, preventing "tailing" aniline spots from contaminating your product.[3]
The Protocol: Flash Chromatography Workflow[3]
If the acid wash is insufficient or skipped, use this optimized flash chromatography protocol.
System Parameters
Parameter
Specification
Rationale
Stationary Phase
Silica Gel 60 (40–63 µm)
Standard phase.[1][2][3][4] The slightly acidic nature of silica helps retain residual aniline.
Mobile Phase A
n-Heptane (or Hexanes)
Non-polar carrier.[1][4] Heptane is less toxic than hexane.[1][4]
Mobile Phase B
Ethyl Acetate (EtOAc)
Polar modifier.[3][4][8] Excellent selectivity for amides.[1][4]
Loading Method
Dry Load (Celite or Silica)
Crucial. This molecule is a solid.[3][4] Liquid loading in DCM can cause band broadening (the "solvent effect").[3][4]
KMnO₄ will stain the alkyl chain; Iodine stains the aromatic system.
Step-by-Step Procedure
1. TLC Scouting:
Run a TLC in 80:20 Heptane:EtOAc .
Target Rf: Aim for 0.30 – 0.40 .
Observation: The amide usually runs higher (less polar) than the aniline on silica because the aniline interacts strongly with the acidic silanol groups.[3]
Collect small fractions (1/3 of a CV size) when the UV signal rises.[3]
Note: If the aniline is present, it will likely elute after the amide, often as a broad, tailing peak due to silanol dragging.[2][3]
Troubleshooting Guide (FAQ)
Q1: "My target amide co-elutes with the starting aniline. How do I separate them?"
Root Cause: In standard EtOAc/Hexane systems, the polarity difference might be insufficient if the aniline is electron-deficient (the Cl group reduces basicity, making it run faster).[2][3]
The Fix: Switch solvent selectivity. Use DCM (Dichloromethane) as the weak solvent.[3][4]
Why? DCM solubilizes the amide better and changes the adsorption kinetics, often breaking the co-elution.[3]
Q2: "I see a long streak or 'ghost peak' tailing through my product."
Root Cause: This is the aniline impurity interacting with the silica.
The Fix: If you cannot do an acid wash (see Section 1), add 1% Triethylamine (TEA) to your mobile phase.[2][3][4]
Mechanism:[1][2][4][9][10] TEA blocks the acidic silanol sites on the silica. This sharpens the amine peak.
Warning: This will make the aniline move faster (higher Rf).[3][4] Ensure this doesn't push it directly into your amide peak.[1][4]
Q3: "The product crystallized inside the column/cartridge."
Root Cause: The molecule has high crystallinity and low solubility in Heptane.
The Fix:
Use DCM/Heptane instead of pure Heptane for the starting gradient.
Ensure you used Solid Loading (Dry Load) .[3][4] Dissolving in a large volume of solvent to load onto the column often triggers precipitation when the mobile phase hits the sample.
Q4: "My yield is lower than expected, but the column looks clean."
Root Cause: Amides can sometimes hydrolyze on acidic silica if left too long, or the compound is still on the column.[3]
The Fix: Flush the column with 10% Methanol in DCM . If a new peak appears, your compound was retained more strongly than predicted.[2][3]
Visual Workflow (Process Logic)
Caption: Logical workflow for the purification of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide, emphasizing the critical pre-column acid wash step.
References
Still, W. C., Kahn, M., & Mitra, A. (1978).[2][3][8][11] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[2][3][4][8][11]
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition).[3][4] Longman Scientific & Technical.[1][4] (Standard reference for amide synthesis and workup procedures).
Technical Support Center: Troubleshooting Solubility for N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical hurdles associated with N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide .
Compound Profiling & The Root Cause of Insolubility
To solve a solubility issue, we must first understand the molecular causality. N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide is a highly lipophilic small molecule. The 5-chloro-2-methoxyphenyl ring provides significant hydrophobic bulk and rigidity, while the 2-methylbutanamide chain adds branched aliphatic lipophilicity.
Because this molecule lacks ionizable functional groups (such as basic amines or acidic carboxylic acids) within the physiological pH range, standard pH-adjustment strategies will fail. Its insolubility in aqueous media is driven by a high thermodynamic penalty of cavity formation in water and a strong crystal lattice energy[1]. Therefore, successful formulation requires strategies that either lower the interfacial tension (surfactants/co-solvents), disrupt the crystal lattice (solid dispersions), or encapsulate the hydrophobic moieties (cyclodextrins)[1].
Formulation Decision Workflow
Workflow for selecting solubility strategies for lipophilic small molecules based on assay type.
Troubleshooting Guide & FAQs
Phase 1: In Vitro Assays (Cell Culture & Biochemical)
Q: I prepared a 10 mM stock in 100% DMSO, but when I dilute it to 10 µM in cell culture media, it immediately forms a cloudy suspension. How can I prevent this?A: You are observing a classic "solvent-shift" precipitation. While DMSO is fully miscible with water, the local concentration of your hydrophobic drug at the injection interface exceeds its intrinsic aqueous solubility before diffusion can occur. The molecules rapidly aggregate to minimize contact with water, nucleating into microcrystals.
Protocol: Solvent-Shift Step-Down & Carrier Protein Strategy
Warm the Media: Ensure your cell culture media is pre-warmed to 37°C to maximize kinetic solubility.
Supplement with BSA: Add 0.1% to 0.5% (w/v) Bovine Serum Albumin (BSA) to your media prior to drug addition. BSA acts as a biological carrier protein; its hydrophobic pockets will bind the lipophilic 2-methylbutanamide tail, preventing nucleation.
Intermediate Dilution: Do not spike 100% DMSO directly into the media. Pre-dilute your 10 mM stock 1:10 into an intermediate solvent (e.g., 10% Tween-80 in DMSO) to create a 1 mM working stock.
Vortex and Dropwise Addition: Add the 1 mM working stock dropwise to the BSA-supplemented media while vortexing vigorously to ensure immediate dispersion.
Phase 2: In Vivo Formulation (IV / IP Dosing)
Q: I need to dose this compound intraperitoneally (IP) or intravenously (IV) in mice at 10 mg/kg. It will not dissolve in PBS or saline. What is the most reliable formulation?A: Pure aqueous buffers cannot overcome the lattice energy of this compound. For parenteral routes, you must use a host-guest complexation strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. Cyclodextrins possess a hydrophobic internal cavity that encapsulates the chlorophenyl ring, while their hydrophilic exterior ensures high aqueous solubility and biocompatibility[2].
Protocol: HP-β-CD Complexation (20% w/v)
Prepare Vehicle: Weigh 200 mg of HP-β-CD and dissolve it in 1 mL of sterile saline (20% w/v).
Add Compound: Add the required mass of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide (e.g., 5 mg for a 5 mg/mL solution).
Drive Complexation: Sonicate the mixture in a water bath at 40°C for 30–60 minutes. The thermal energy accelerates the displacement of water molecules from the cyclodextrin cavity, allowing the drug to enter and form the inclusion complex[2].
Sterilize: Once the suspension transitions to a completely clear solution, filter sterilize it through a 0.22 µm PTFE membrane.
Phase 3: In Vivo Formulation (Oral Dosing)
Q: What if I want to dose orally (PO) to assess systemic bioavailability?A: Oral delivery of highly lipophilic drugs requires formulations that bypass dissolution rate-limiting steps in the gastrointestinal tract. Lipid-based formulations, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), are highly effective as they maintain the drug in a solubilized state and can promote lymphatic transport, reducing first-pass metabolism[3]. Alternatively, amorphous solid dispersions can be used to stabilize the drug in a high-energy, highly soluble amorphous state using a polymer matrix[1].
Protocol: Basic SMEDDS Preparation
Create Lipid Pre-concentrate: Mix 40% Capryol 90 (oil phase), 40% Cremophor EL (surfactant), and 20% Transcutol HP (co-surfactant) by volume.
Solubilize Drug: Add your compound to the lipid mixture (up to 20-50 mg/mL depending on saturation limits).
Heat and Stir: Stir the mixture at 50°C until the drug is completely dissolved, forming a clear, isotropic pre-concentrate.
Administration: Administer the pre-concentrate directly via oral gavage. Upon contact with gastric fluids, the mixture will spontaneously emulsify into nanometer-sized lipid droplets (<50 nm), keeping the drug solubilized for absorption[3].
Technical Support Center: Amide Coupling for Sterically Hindered Anilines
Mission: To provide researchers with a self-validating, mechanism-driven framework for overcoming the low nucleophilicity and high steric barriers of hindered anilines (e.g., ortho-substituted, electron-deficient systems...
Author: BenchChem Technical Support Team. Date: March 2026
Mission: To provide researchers with a self-validating, mechanism-driven framework for overcoming the low nucleophilicity and high steric barriers of hindered anilines (e.g., ortho-substituted, electron-deficient systems).
Module 1: Diagnostic & Triage
Why is your reaction failing?
Before selecting a reagent, diagnose the specific failure mode. Sterically hindered anilines present a "double trouble" scenario:
Electronic Deactivation: The lone pair on the nitrogen is often delocalized into the aromatic ring (resonance), drastically reducing nucleophilicity (
can be to compared to alkyl amines).
Steric Shielding: Ortho-substituents create a "conical" shield around the nitrogen, physically blocking the approach to the activated electrophile.
Troubleshooting Flowchart
Use this decision tree to select the correct chemistry based on your substrate's constraints.
Caption: Decision matrix for reagent selection based on substrate chirality and sensitivity.
The "Gold Standard" for Sterics: T3P (Propylphosphonic Anhydride)
Why it works: T3P is a cyclic anhydride that activates the carboxylic acid. Unlike HATU, it does not generate a guanidinium byproduct (which kills the reaction if the amine is too slow).
Key Advantage: When used with Pyridine (or alkylpyridines), it forms a highly reactive acyl-pyridinium intermediate that is less prone to epimerization than standard active esters.
Workup: The byproducts are water-soluble, allowing for a simple phase separation workup.
The "Nuclear Option": Ghosez's Reagent
Why it works: It converts the carboxylic acid into an acid chloride in situ under neutral conditions. Acid chlorides are significantly more electrophilic than the OBt/OAt esters generated by HATU/EDC.
Reagent: 1-Chloro-N,N,2-trimethylpropenylamine.
Mechanism: Reacts with the acid to form the acid chloride + an amide byproduct. The hindered aniline then attacks the acid chloride.
The Modern Classic: COMU / HATU
Why it works: These generate OAt (HATU) or Oxyma (COMU) active esters.[1]
Warning: With extremely hindered anilines, the rate of amine attack on the active ester is slower than the rate of the amine attacking the coupling reagent itself (guanidinylation). If HATU fails, do not just add more HATU; switch to T3P or Acid Chloride.
Activation: Dissolve the Carboxylic Acid in dry DCM at RT.
Add Ghosez’s Reagent dropwise. Stir for 1–2 hours.
Check: Monitor by TLC (acid spot should disappear) or quench an aliquot with MeOH to check for methyl ester formation by LCMS.
Coupling: Once activation is complete, add the Hindered Aniline and Base.
Stir at RT or Reflux (40 °C) if necessary.
Workup: Standard aqueous extraction.
Module 4: Advanced Troubleshooting & FAQs
Q: I am using HATU and seeing a mass corresponding to [M + 99]. What is this?A: This is the guanidinium byproduct .
Cause: The hindered aniline reacts with the central carbon of the HATU reagent instead of the activated ester because the ester formation/attack is too slow.
Solution: Switch to T3P or an Acid Chloride method. Uronium reagents (HATU/HBTU) are fundamentally liable to this side reaction with slow nucleophiles.
Q: My reaction yields are low (<20%), but I recover the starting aniline. The acid is gone.A: You likely formed the N-acyl urea (if using EDC) or the active ester hydrolyzed during workup.
Solution: The activated species is forming, but the aniline is too sterically blocked to attack it. You need a smaller, "hotter" electrophile. Use Protocol B (Ghosez) to generate the acid chloride, which has the smallest steric profile of the activated species.
Q: Can I use DMF with T3P?A: Yes, but T3P is often supplied in EtOAc. If solubility is an issue, you can swap solvents. However, avoid using T3P in MeOH or protic solvents, as they will quench the reagent.
Q: Why Pyridine instead of DIPEA for T3P?A: DIPEA is bulky and only acts as a proton scavenger. Pyridine is nucleophilic; it attacks the T3P-activated acid to form an N-acyl pyridinium intermediate. This intermediate is highly reactive toward the aniline but less basic, reducing the risk of alpha-proton abstraction (epimerization).
References
Dunetz, J. R. , Magano, J., & Weisenburger, G. A. (2016).[4][5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7] Organic Process Research & Development, 20(2), 140–177.[4]
Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051.
Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
Ghosez, L. , Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the generation of acid chlorides. Angewandte Chemie International Edition, 8(6), 454–455.
El-Faham, A. , & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Technical Support Center: Removing Unreacted 5-Chloro-2-Methoxyaniline
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. This guide provides a comprehensive, experience-driven approach to a common purification challenge: the rem...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide provides a comprehensive, experience-driven approach to a common purification challenge: the removal of unreacted 5-chloro-2-methoxyaniline from a reaction mixture. As a Senior Application Scientist, my goal is not just to provide protocols, but to equip you with the strategic thinking necessary to select and optimize the best purification strategy for your specific product. We will move beyond rote steps to understand the chemical principles that make these separations successful.
Part 1: Initial Assessment & Core Principles
Effective purification begins with understanding the physical and chemical properties of the impurity you need to remove. 5-Chloro-2-methoxyaniline is a substituted aniline with distinct characteristics that we can exploit.
Q1: What are the key properties of 5-chloro-2-methoxyaniline that I can leverage for its removal?
A: The most critical properties of 5-chloro-2-methoxyaniline for purification are its basicity, polarity, and physical state. Understanding these allows for a targeted removal strategy. Its basic nature, due to the aniline amino group, is the most powerful handle for separation.
A relatively sharp melting point indicates it is typically crystalline at room temperature.
Solubility
Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and acetone.[4][5][6]
This allows for its dissolution in common organic reaction solvents, but its low water solubility is key for extraction.
Basicity
As a substituted aniline, it is a weak base.
This is the most important property. The amino group can be protonated by aqueous acid to form a water-soluble ammonium salt, which is the foundation of acid-base extraction.[7][8][9]
Part 2: Strategic Method Selection
There is no single "best" method for every situation. The optimal choice depends entirely on the properties of your desired product. A method that works perfectly for a non-polar, acid-stable compound will fail for an acid-sensitive or highly polar product.
Q2: How do I choose the most effective purification strategy for my specific reaction mixture?
A: The selection process should be a logical workflow based on the stability, polarity, and physical state of your desired product. The following decision tree illustrates a systematic approach to selecting the most appropriate primary purification technique.
Caption: Decision tree for selecting a primary purification method.
Part 3: In-Depth Protocols and Troubleshooting
This section provides detailed, self-validating protocols for the most common and effective purification methods, along with expert advice for troubleshooting common issues.
Method A: Acid-Base Liquid-Liquid Extraction
This is the most common, scalable, and cost-effective method for removing basic impurities like anilines, provided your desired product is stable to acid.[10] The principle is to convert the water-insoluble aniline base into a water-soluble salt, which can then be washed away.[8][9]
Experimental Protocol: Acid Wash
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Transfer: Transfer the organic solution to a separatory funnel of a suitable size.
First Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds.
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aniline is now protonated and resides in the lower aqueous layer as its hydrochloride salt.[7]
Drain: Carefully drain the lower aqueous layer.
Repeat: Repeat the extraction (steps 3-5) two more times with fresh 1M HCl to ensure complete removal.
Neutralization & Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove the bulk of dissolved water.[10]
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Technical Support Center: Scale-up of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
Welcome to the technical support center for the scale-up of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the scale-up of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and purification of this compound on a larger scale. The following question-and-answer format directly addresses specific issues you may encounter during your process development and scale-up activities.
I. Reaction and Synthesis Troubleshooting
Question 1: We are observing a significant decrease in yield and an increase in impurities when scaling up the amidation reaction from lab to pilot scale. What are the likely causes and how can we mitigate them?
This is a common challenge in process scale-up, often stemming from issues related to mass and heat transfer, reagent addition, and catalyst activity.[1] A systematic approach is crucial for identifying and resolving the root cause.
Underlying Causes and Mitigation Strategies:
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients, promoting side reactions and impurity formation.[1]
Troubleshooting:
Optimize Agitation: Ensure the stirrer design (e.g., anchor, pitched-blade turbine) and agitation speed are sufficient to maintain a homogeneous slurry or solution. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing parameters.
Implement Controlled Reagent Addition: Slow, subsurface addition of the acylating agent (e.g., 2-methylbutanoyl chloride) can help manage the exotherm and maintain a consistent temperature profile throughout the reactor.[1]
Monitor Temperature Profile: Utilize multiple temperature probes at different locations within the reactor to ensure uniform heating or cooling.
Catalyst Deactivation or Inhibition: Trace impurities in starting materials or solvents, or the presence of water or oxygen, can poison or deactivate the catalyst (if one is used, such as in nickel-catalyzed amidation).[1]
Troubleshooting:
Ensure Inert Atmosphere: Thoroughly dry all glassware and purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing reagents, especially if using a sensitive catalyst.[1]
Use High-Purity Reagents: Source starting materials and solvents from reputable suppliers and consider additional purification steps if necessary. Impurities in the starting 5-chloro-2-methoxyaniline can be particularly problematic.[2]
Catalyst Selection: For challenging amidations, consider robust coupling agents like T3P or CDI, which are often preferred for larger-scale reactions over more sensitive reagents like HATU.[3]
Side Reactions: The formation of byproducts can become more pronounced at scale. Common side reactions in amidation include the formation of symmetrical anhydrides from the carboxylic acid or reaction of the amine with the coupling agent.
Troubleshooting:
Optimize Stoichiometry: Carefully control the molar ratios of reactants. A slight excess of the amine may be beneficial in some cases to ensure complete conversion of the acid chloride.
Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC or UPLC to monitor the reaction progress and the formation of key impurities. This allows for timely adjustments to reaction parameters.
Question 2: What are the key safety considerations when scaling up the synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide?
Safety is paramount in any scale-up process. Amidation reactions, particularly those involving reactive intermediates like acid chlorides, present several potential hazards.
Key Safety Considerations:
Exothermic Reaction: The reaction between an amine and an acid chloride is typically exothermic. On a larger scale, the heat generated can be significant, leading to a rapid increase in temperature and pressure if not properly controlled. A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is highly recommended.
HCl Gas Evolution: The reaction of an acid chloride with an amine generates hydrogen chloride (HCl) gas.[4] In a large-scale reaction, this can lead to a pressure buildup in the reactor and create a corrosive environment.
Mitigation:
Scrubber System: The reactor should be equipped with a scrubber system containing a basic solution (e.g., sodium hydroxide) to neutralize the evolved HCl gas.
Controlled Addition: As mentioned previously, controlled addition of the acid chloride will also control the rate of HCl evolution.
Reagent Handling:
2-Methylbutanoyl Chloride: This is a corrosive and moisture-sensitive reagent. Handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
5-Chloro-2-methoxyaniline: This compound can be toxic and should be handled with care.[2]
Solvents: Be aware of the flammability and toxicity of the solvents used. For instance, dipolar aprotic solvents like DMF and NMP have reprotoxicity concerns.[3]
II. Work-up and Purification Troubleshooting
Question 3: We are struggling with the formation of an emulsion during the aqueous work-up. How can we break the emulsion and improve phase separation?
Emulsion formation is a common issue during the work-up of amidation reactions, especially when dealing with crude reaction mixtures containing residual reagents and byproducts.
Strategies to Address Emulsion Formation:
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps to break emulsions.
Change in pH: Adjusting the pH of the aqueous layer can sometimes destabilize the emulsion. For example, if the emulsion is stabilized by acidic or basic species, neutralization can facilitate phase separation.
Filtration through Celite®: Passing the emulsified mixture through a pad of a filter aid like Celite® can help to break up the emulsion by providing a large surface area for the dispersed droplets to coalesce.
Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., adding some heptane to an ethyl acetate extraction) can sometimes alter the interfacial tension and promote phase separation.
Centrifugation: For smaller scale issues or particularly stubborn emulsions, centrifugation can be an effective method to force phase separation.
Question 4: Our isolated product has a persistent color, and we are unable to achieve the desired purity by simple crystallization. What are our options?
Colored impurities can be challenging to remove. A multi-step purification approach is often necessary.
Advanced Purification Strategies:
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can effectively remove colored impurities through adsorption. The carbon is then removed by filtration through Celite®.
Column Chromatography: While not always ideal for very large-scale production due to solvent consumption and time, flash column chromatography using silica gel is a highly effective method for removing closely related impurities.
Recrystallization Solvent Screening: A systematic screening of different solvents and solvent mixtures for recrystallization is crucial. The ideal solvent system will have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.[5]
Trituration: Slurrying the crude product in a solvent in which the product is poorly soluble but the impurities are soluble can be an effective purification technique.
III. Impurity Profile and Characterization
Question 5: What are the potential process-related impurities we should be looking for in the final product?
Understanding the potential impurity profile is critical for developing a robust analytical method and ensuring the quality of the final product.[6]
Potential Process-Related Impurities:
Impurity
Potential Source
Unreacted 5-chloro-2-methoxyaniline
Incomplete reaction
Unreacted 2-methylbutanoic acid
Hydrolysis of 2-methylbutanoyl chloride
N,N'-bis(5-chloro-2-methoxyphenyl)urea
Reaction with a phosgene-derived coupling agent
Diacylated amine
Reaction of the product with another molecule of acid chloride
Analytical Control:
A validated, stability-indicating HPLC method is essential for the quantification of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide and the detection and quantification of all potential process-related impurities and degradation products.[7]
IV. Experimental Protocols & Visualizations
General Synthetic Workflow
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide typically involves the acylation of 5-chloro-2-methoxyaniline with 2-methylbutanoyl chloride in the presence of a base.
Caption: General workflow for the synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide.
Reaction Setup: To a stirred solution of 5-chloro-2-methoxyaniline (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an appropriate solvent (e.g., dichloromethane) at 0 °C under a nitrogen atmosphere, add a solution of 2-methylbutanoyl chloride (1.1 eq.) in the same solvent dropwise over 30 minutes.
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the pure N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common scale-up issues.
References
University College London. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Retrieved from [Link]
ChemRxiv. (2022, March 25). Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]
Asian Journal of Chemistry. (2013, February 4). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Retrieved from [Link]
Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Retrieved from [Link]
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]
PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved from [Link]
ResearchGate. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]
ACS Publications. (2025, April 22). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. Retrieved from [Link]
Chemical Engineering Transactions. (2024, June 15). The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling. Retrieved from [Link]
Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
Semantic Scholar. (2023, September 5). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved from [Link]
Asian Journal of Chemistry. (2012, March 15). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2-methylphenyl)benzamide. Retrieved from [Link]
MDPI. (2023, September 5). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]
National Center for Biotechnology Information. (2016, May 20). A two-step approach to achieve secondary amide transamidation enabled by nickel catalysis. Retrieved from [Link]
National Center for Biotechnology Information. (2018, September 18). Direct Transamidation Reactions: Mechanism and Recent Advances. Retrieved from [Link]
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
ResearchGate. (2025, October 18). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
Google Patents. (n.d.). DE4202263A1 - 5-Chloro 2-nitro acetanilide sepn. from isomer mixt. obtd. by nitration - by dissolving in boiling ethanol, cooling and filtering, for anthelmintic synthesis.
DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Retrieved from [Link]
Google Patents. (n.d.). CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
Royal Society of Chemistry. (2020, November 2). The preparation and applications of amides using electrosynthesis. Retrieved from [Link]
Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Retrieved from [Link]
ACS Publications. (2013, January 14). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Retrieved from [Link]
High-Field vs. Benchtop NMR for the Structural Elucidation of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
Introduction: The Analytical Challenge The structural verification of active pharmaceutical ingredients (APIs) and complex synthetic intermediates relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. N-(5-chl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge
The structural verification of active pharmaceutical ingredients (APIs) and complex synthetic intermediates relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide presents a highly specific analytical challenge due to three distinct structural features:
A tri-substituted aromatic ring requiring precise coupling constant extraction.
A labile amide proton sensitive to solvent exchange and hydrogen bonding.
A chiral center at the alpha-carbon of the 2-methylbutanamide moiety, which renders the adjacent beta-methylene (-CH2-) protons diastereotopic .
This guide objectively compares the performance of conventional High-Field NMR (400 MHz) against emerging Benchtop NMR (60 MHz) systems for the structural elucidation of this compound. Furthermore, we explore the critical causality behind solvent selection (CDCl3 vs. DMSO-d6) and provide a self-validating protocol for accurate spectral acquisition.
Section 1: Instrument Comparison - High-Field vs. Benchtop NMR
Historically, high-field NMR spectrometers utilizing cryogenic superconducting magnets have been the gold standard for structural characterization. However, recent advancements in permanent magnet technology have introduced cryogen-free benchtop NMR systems capable of performing routine analyses directly in the synthetic laboratory[1].
The primary differentiator between these systems is their magnetic field strength (
), which directly dictates spectral resolution. In NMR, the chemical shift dispersion (measured in Hz) scales linearly with the magnetic field strength, whereas scalar J-coupling constants remain independent of the field[2].
Caption: Logical relationship between magnetic field strength and NMR spectral resolution.
For N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide, the diastereotopic beta-methylene protons exhibit complex multiplet splitting due to geminal coupling (~14 Hz) and vicinal coupling to the alpha-CH and gamma-CH3 protons.
High-Field NMR (400 MHz): The large chemical shift dispersion separates the multiplets, placing the system in the weak coupling (first-order) regime (
). This allows for precise integration and coupling constant extraction[2][3].
Benchtop NMR (60 MHz): The reduced dispersion causes the chemical shift difference (
) to approach the magnitude of the J-coupling. This strong coupling leads to second-order effects (e.g., "roofing") and severe peak overlap, often merging the diastereotopic CH2 and alpha-CH signals into a single, unresolved broad multiplet[3].
Table 1: Instrument Performance Comparison
Feature
High-Field NMR (400 MHz)
Benchtop NMR (60 MHz)
Magnet Type
Superconducting (Cryogenic)
Permanent (Cryogen-free)
Chemical Shift Dispersion
High (400 Hz / ppm)
Low (60 Hz / ppm)
Diastereotopic CH2 Resolution
Fully resolved multiplets
Overlapping broad multiplet
Sensitivity (Limit of Detection)
< 100 µmol/L
~ 1 mmol/L
Operating Cost & Maintenance
High (Requires liquid He/N2)
Low (Plug-and-play)
Sample-to-Test Time
10-15 minutes (Communal lab)
< 3 minutes (Fume hood adjacent)
Section 2: The Causality of Solvent Selection (CDCl3 vs. DMSO-d6)
Solvent selection is not merely a matter of solubility; it is a strategic choice that dictates the behavior of labile protons. The amide NH proton in N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide is highly sensitive to its chemical environment[4].
CDCl3 (Non-polar, aprotic): In chloroform-d, the amide proton typically appears as a broad singlet around 7.5–8.0 ppm. The broadening is caused by the quadrupolar relaxation of the adjacent 14N nucleus and intermediate chemical exchange rates.
DMSO-d6 (Polar, strong hydrogen-bond acceptor): Dimethyl sulfoxide-d6 actively participates in hydrogen bonding with the amide proton. This strong solvent-solute interaction significantly deshields the proton, shifting it downfield to 9.0–9.5 ppm[5][6]. This solvent-induced shift is a definitive diagnostic tool; if a peak shifts drastically upon changing from CDCl3 to DMSO-d6, it is unequivocally identified as a labile proton[7][8].
Section 3: Self-Validating Experimental Protocol
To ensure reproducibility and high-fidelity data across both instrument types, the following protocol incorporates internal validation metrics for sample preparation and acquisition.
Gravimetric Sample Preparation: Weigh exactly 15.0 ± 0.5 mg of the analyte.
Causality: This mass ensures an optimal signal-to-noise ratio (SNR) for a rapid 16-scan experiment on a benchtop system without causing concentration-dependent aggregation that could artificially shift the amide NH resonance[4].
Solvent Addition & Internal Standardization: Dissolve the compound in 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6, >99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: TMS acts as an internal zero-point reference, self-validating the chemical shift axis calibration.
Homogenization & Filtration: Vortex for 30 seconds. Filter the solution through a glass wool plug into a standard 5 mm NMR tube.
Causality: Removing undissolved particulates eliminates magnetic susceptibility gradients that cause peak broadening and poor lineshape.
Tuning, Matching, and Locking: Insert the sample. Perform automated tuning/matching for the 1H nucleus and lock onto the solvent's deuterium frequency.
Causality: Locking compensates for magnetic field drift over time, ensuring frequency stability during acquisition[1].
Validation Metric: The protocol is validated only if the TMS peak exhibits a line width at half-height (FWHM) of < 1.0 Hz. If broader, re-shim.
Acquisition & Processing: Acquire 16 scans using a standard 1D 1H pulse sequence with a 2.0 s relaxation delay (D1). Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier transformation to optimize SNR without sacrificing resolution.
Caption: Experimental workflow for comparative 1H-NMR analysis of the target compound.
Section 4: Quantitative Spectral Data Analysis
The table below outlines the predicted high-resolution spectrum. On a 60 MHz benchtop system, expect the signals at 2.30, 1.75, and 1.45 ppm to merge into a single broad multiplet spanning ~1.3 to 2.5 ppm due to the strong coupling effects previously described.
Table 2: Predicted 1H-NMR Chemical Shifts (400 MHz, CDCl3)
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Guide: C-13 NMR Profiling of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
Audience: Researchers, Scientists, and Drug Development Professionals
Format: Technical Comparison Guide (Non-Templated)
Executive Summary: The Structural Context
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide represents a specific class of sterically crowded anilides . In medicinal and agrochemical chemistry, this scaffold is often utilized to modulate lipophilicity and metabolic stability compared to simpler acetamides.[1]
This guide provides a comparative analysis of the C-13 NMR chemical shifts of this target molecule against its biosynthetic precursors and structural analogs. By comparing the target against its constituent fragments (the acid and the aniline) and a simplified analog (acetamide), we isolate the specific electronic and steric contributions of the 2-methylbutanoyl chain and the 5-chloro-2-methoxy substitution pattern.
Comparative C-13 NMR Data Analysis
The following table synthesizes high-fidelity predictive data for the target molecule against experimentally verified shifts of its precursors. This comparison highlights the "Amidation Shift" —the specific change in chemical environment occurring upon bond formation.[1]
Table 1: C-13 NMR Chemical Shift Comparison (ppm)
Carbon Position
Target Molecule (Predicted)
Precursor/Analog (Experimental Ref)
Shift Difference ()
Mechanistic Insight
Carbonyl (C=O)
174.5 ± 1.5
183.6 (2-Methylbutanoic Acid)
-9.1 ppm
Amide resonance increases electron density at Carbonyl C compared to Carboxylic Acid, causing an upfield shift.
Ar-C1 (Ipso-N)
127.8 ± 1.0
136.5 (5-Chloro-2-methoxyaniline)
-8.7 ppm
N-acylation reduces the lone pair donation into the ring, shielding the ipso carbon relative to the free amine.
Ar-C2 (Ipso-OMe)
149.2 ± 0.5
147.8 (5-Chloro-2-methoxyaniline)
+1.4 ppm
Minimal change; the methoxy group dominates the local environment (strong deshielding).
Ar-C5 (Ipso-Cl)
125.4 ± 0.8
125.1 (5-Chloro-2-methoxyaniline)
+0.3 ppm
The chlorine substituent effect is largely insulated from the amide modification.
Methoxy (-OCH₃)
56.1 ± 0.5
55.8 (General Anisoles)
+0.3 ppm
Standard methoxy shift; largely unaffected by distal amide modification.
-CH
43.5 ± 1.0
41.1 (2-Methylbutanoic Acid)
+2.4 ppm
Deshielding due to the adjacent amide nitrogen's inductive effect compared to the acid hydroxyl.
-CH₂
27.2 ± 0.5
26.7 (2-Methylbutanoic Acid)
+0.5 ppm
Minimal perturbation in the aliphatic chain.
Side Methyl (-CH₃)
17.1 ± 0.5
16.4 (2-Methylbutanoic Acid)
+0.7 ppm
Diagnostic doublet in proton-coupled spectra; distinct from terminal methyl.
Terminal Methyl
11.9 ± 0.5
11.7 (2-Methylbutanoic Acid)
+0.2 ppm
Most shielded aliphatic signal.
Note on Solvent Effects: Data is referenced to CDCl₃ (77.16 ppm). In DMSO-d₆ , expect the Carbonyl peak to shift slightly downfield (~1-2 ppm) due to hydrogen bonding with the solvent.
Deep Dive: Interpreting the Spectra
The "Amide Bridge" Effect
The most critical diagnostic feature in the C-13 spectrum is the Carbonyl (C=O) resonance.
Acid Precursor: In 2-methylbutanoic acid, the C=O appears at ~183 ppm.[1]
Target Amide: Upon reaction with the aniline, this peak moves upfield to ~174 ppm.[1]
Why? The nitrogen atom in the amide donates electron density into the carbonyl
-system (resonance), making the carbon nucleus more shielded than in the carboxylic acid, where the -OH group is more withdrawing by induction than donating by resonance.
Aromatic Ring Modulation
The 5-chloro-2-methoxy pattern creates a distinct "fingerprint" in the aromatic region (110–150 ppm).
C2 (C-OMe): The most deshielded aromatic carbon (~149 ppm) due to the direct attachment of the electronegative oxygen.
C1 (C-N): This carbon shifts significantly upfield (~9 ppm) upon conversion from amine to amide.[1] In the free amine, the
nitrogen donates strongly into the ring.[1] In the amide, the carbonyl "steals" this density, reducing the electron richness of the ring and altering the shielding at C1.[1]
Aliphatic Chirality
The 2-methylbutyl chain contains a chiral center at the
-position.
While the molecule is typically synthesized as a racemate, the
-CH₂ protons are diastereotopic.[1] In high-field NMR (e.g., 600 MHz), the corresponding carbon signal is sharp, but in the proton spectrum, the attached protons would appear as complex multiplets.[1]
Differentiation: The side-chain methyl (~17 ppm) and terminal methyl (~12 ppm) are easily distinguished by DEPT-135 (both positive) or HSQC, but their chemical shift order is strictly determined by their proximity to the carbonyl.
Visualization: Assignment Logic & Synthesis
Figure 1: NMR Assignment Logic Flowchart
This diagram illustrates the logical flow a spectroscopist uses to assign peaks for this specific molecule, differentiating it from impurities.[1][2]
Caption: Logical decision tree for assigning C-13 NMR signals and identifying common hydrolysis impurities.
Experimental Protocol: Synthesis & Purification
To generate the sample for this NMR data, a high-purity synthesis is required.[1] The Acid Chloride Method is recommended over direct coupling (EDC/HOBt) due to the steric hindrance of the ortho-methoxy group on the aniline.
Recrystallization: Use Ethanol/Water or Hexane/Ethyl Acetate to obtain white crystals.[1]
Figure 2: Synthesis Pathway[2][5]
Caption: Synthetic route via acid chloride activation to overcome steric hindrance at the aniline position.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 97778, 2-Methylbutanamide (and related 2-methylbutanoic acid data). Retrieved from [Link]
SpectraBase. N-(2-Methoxyphenyl)acetamide 13C NMR Data. Retrieved from [Link] (General reference for acetamide analog shifts).
ResearchGate. Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-substituted Benzamide Derivatives. (Provides comparative shifts for N-aryl benzamides). Retrieved from [Link]
University of Wisconsin-Madison. Evans Group 13C NMR Chemical Shift Table. Retrieved from [Link]
Comparative Analysis: WS-23 vs. N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
This guide provides an in-depth technical comparison between the industry-standard cooling agent WS-23 and the specific carboxamide derivative N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide (referred to herein as CMPD-C...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between the industry-standard cooling agent WS-23 and the specific carboxamide derivative N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide (referred to herein as CMPD-Cl-OMe ).
This analysis is structured for researchers and formulation scientists, focusing on physicochemical properties, mechanism of action (TRPM8 activation), and experimental validation protocols.
Executive Summary
WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide) is a benchmark physiological coolant known for its high volatility, rapid onset, and "clean" cooling sensation primarily affecting the front of the mouth and tongue. It is widely used due to its high solubility in glycols and lack of bitterness.
CMPD-Cl-OMe (N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide) represents a structural class of N-aryl-alkylamides . Based on Structure-Activity Relationship (SAR) principles of TRPM8 agonists (e.g., comparison with WS-12 and reactive dyes), this compound is predicted to exhibit higher lipophilicity (LogP) , lower aqueous solubility , and a delayed, lingering cooling profile potentially shifting toward the throat (pharyngeal) region. The presence of the 5-chloro-2-methoxy moiety suggests potential for high receptor affinity but significantly altered solubility kinetics compared to the aliphatic WS-23.
Physicochemical Identity & Structural Logic[1]
The fundamental difference lies in the amide nitrogen substituent: Aliphatic (WS-23) vs. Aromatic (CMPD-Cl-OMe) .
Feature
WS-23 (Benchmark)
CMPD-Cl-OMe (Target Candidate)
IUPAC Name
N,2,3-Trimethyl-2-(1-methylethyl)butanamide
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
CAS Number
51115-67-4
Not Listed (Research Grade)
Molecular Formula
C₁₀H₂₁NO
C₁₂H₁₆ClNO₂
Molecular Weight
171.28 g/mol
241.71 g/mol
Structure Type
Aliphatic Amide
N-Aryl Carboxamide
Predicted LogP
~2.5 (Moderate Lipophilicity)
~3.2 - 3.8 (High Lipophilicity)
Solubility (Water)
Low (<0.1%)
Very Low (Insoluble)
Solubility (PG/EtOH)
High (>10%)
Moderate (Requires Ethanol/Surfactants)
Melting Point
60-63 °C
Predicted >90 °C (Crystalline)
Structural Insight
WS-23: The compact, highly branched aliphatic chain allows for rapid diffusion across mucosal membranes, resulting in a "sharp" onset.
CMPD-Cl-OMe: The aromatic ring increases
- stacking potential and molecular rigidity. The 2-methoxy group often acts as a hydrogen bond acceptor mimicking the oxygen in the menthol ring, potentially enhancing TRPM8 binding energy, while the 5-chloro group adds lipophilicity. This structure suggests a "slower build, longer duration" profile similar to WS-12 but with a shorter acid chain (2-methylbutyryl).
Mechanism of Action: TRPM8 Activation
Both compounds function as agonists of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel. Activation leads to calcium influx and membrane depolarization, mimicking the signal of cold temperature.
Signaling Pathway Diagram
The following diagram illustrates the signal transduction pathway for both agents.
Figure 1: Signal transduction pathway for TRPM8 agonists. Both compounds bind to the transmembrane domain, triggering Ca²⁺ influx.
Experimental Protocols for Comparison
To objectively compare CMPD-Cl-OMe against WS-23 , the following self-validating protocols are recommended.
Protocol A: In Vitro Potency (Calcium Flux Assay)
Objective: Determine the EC₅₀ (Half-maximal effective concentration) of the target compared to WS-23.
Cell Line: HEK293 cells stably expressing human TRPM8 (hTRPM8).
Reagents:
Fluo-4 AM (Calcium indicator).
Assay Buffer: HBSS + 20mM HEPES (pH 7.4).
Stock Solutions: 100mM in DMSO for both compounds.
Procedure:
Seed cells in 96-well black-walled plates (50,000 cells/well). Incubate 24h.
Load cells with Fluo-4 AM (4 µM) for 45 mins at 37°C.
Wash cells 3x with Assay Buffer.
Stimulation: Add serial dilutions (0.1 µM to 1000 µM) of WS-23 and CMPD-Cl-OMe.
Measurement: Monitor fluorescence (Ex 494nm / Em 516nm) using a FLIPR or microplate reader for 120 seconds.
Data Analysis: Plot
vs. Log[Concentration]. Fit to a Hill equation to derive EC₅₀.
Validation Check: Positive control (Menthol, 100 µM) must show robust signal.
Protocol B: Sensory Evaluation (Time-Intensity)
Objective: Characterize the onset, location, and duration of cooling.
Panel: 10 trained sensory panelists.
Sample Preparation:
Vehicle: 5% Ethanol / 95% Water (to ensure solubility of CMPD-Cl-OMe).
Concentration: Equimolar testing (e.g., 20 ppm). Note: WS-23 is typically used at 10-50 ppm.
Method:
Swish 10mL of sample for 15 seconds, then expectorate.
Rate cooling intensity (0-10 scale) every 30 seconds for 20 minutes.
Map sensation location: (Tip of Tongue, Middle Tongue, Throat/Pharynx).
Success Criteria:
WS-23: Should peak at ~1-2 mins, localized to the mouth.
CMPD-Cl-OMe: Look for delayed peak (>3 mins) and throat focus.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for comparing cooling agents.
Predicted Performance Matrix
Based on the SAR of N-aryl carboxamides (like WS-12) versus N-alkyl carboxamides (WS-23), the following performance differences are projected:
Aryl amides often target pharyngeal TRPM8 receptors.
Bitterness
None / Very Low
Moderate Risk
Aromatic rings can trigger T2R (bitter) receptors.
Heat Stability
High (< 200°C)
High (< 200°C)
Amide bond is thermally stable in both.
Solubility (PG)
Excellent
Good
Aromaticity reduces polarity.
References
Behrendt, H. J., et al. (2004).[1] "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 141(4), 737–745. Link
Leffingwell, J. C. (2014). "Cooling Ingredients and Their Mechanism of Action." Leffingwell & Associates. Link
Sherkheli, M. A., et al. (2010).[1] "Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship." Journal of Pharmacy & Pharmaceutical Sciences, 13(2), 242–253. Link
PubChem Compound Summary. "WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide)." National Center for Biotechnology Information. Link
Melting point determination of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
An In-Depth Comparative Guide to the Melting Point Determination of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide For drug development professionals and researchers, the characterization of a new chemical entity (NCE)...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Melting Point Determination of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
For drug development professionals and researchers, the characterization of a new chemical entity (NCE) is a foundational step. Among the primary physical constants, the melting point is paramount. It serves not only as a crucial identifier but also as a primary indicator of purity. This guide provides an in-depth comparison of two prevalent methodologies for determining the melting point of a novel compound, exemplified by N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide.
We will explore the traditional, yet modernized, Digital Capillary Method and the powerful thermo-analytical technique of Differential Scanning Calorimetry (DSC). The discussion will move beyond mere procedural steps to address the causality behind experimental choices, ensuring that the data generated is both accurate and reliable.
Methodology 1: Digital Capillary Melting Point Determination
The capillary method is a time-honored technique for determining the melting point of a solid. It relies on the visual detection of the phase transition from solid to liquid as a sample is heated.[1] Modern digital instruments have automated the heating process and enhanced the precision of temperature measurement and visual recording, making it a staple in synthetic and quality control laboratories.
Principle of Operation
A small, finely powdered sample of the crystalline solid is packed into a thin-walled glass capillary tube.[2][3] This tube is placed in a heating block adjacent to a high-precision thermometer. The block is heated at a controlled, linear rate. The user observes the sample through a magnified lens, noting the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting).[2] This range is indicative of the sample's purity; pure substances typically exhibit a sharp melting point (a narrow range of <1 °C), whereas impurities tend to depress and broaden the melting range.
Experimental Protocol: USP Class I/Ia Framework
This protocol is aligned with the standards set forth in USP General Chapter <741> for Class I substances.[4][5][6]
System Suitability & Calibration:
Before analysis, the instrument's accuracy must be verified using USP Melting Point Reference Standards.[4][7] At least two standards bracketing the expected melting point of the sample should be used. The instrument's temperature scale is adjusted if any deviation is observed. This step is critical for ensuring the trustworthiness of the results.[5][8]
Sample Preparation:
Ensure the N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide sample is completely dry, as residual solvent can act as an impurity and depress the melting range.[3]
If the crystals are large, gently pulverize them into a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer within the sample.[3]
Capillary Loading:
Press the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample.[2][4]
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the closed end.[3]
The final packed column height should be 2.5–3.5 mm to ensure consistent results.[5]
Measurement:
Rapid Ramp (Optional Rough Determination): Set a fast ramp rate (e.g., 5-10 °C/min) to quickly determine an approximate melting point. This saves time in the subsequent accurate measurement.[2]
Slow Ramp (Accurate Determination): Using a fresh capillary, place it in the instrument and set the starting temperature to at least 10-15 °C below the approximate melting point.[2][9]
Set the ramp rate to a slow, controlled value, typically 1 °C/min .[5][9] A slow rate is crucial to allow for thermal equilibrium to be established between the heating block, the thermometer, and the sample, which is the primary cause of inaccurate readings if done too quickly.
Record the onset temperature (T_onset): the temperature at which the first liquid droplet is visible.[2]
Record the clear point (T_clear): the temperature at which all solid material has transitioned to a transparent liquid.[2][5]
The result is reported as the melting range: T_onset – T_clear.
Visualization of Capillary Method Workflow
Caption: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique that offers a more quantitative and detailed view of a substance's melting behavior.[10] It is widely used in the pharmaceutical industry for characterizing drug substances, studying polymorphism, and determining purity.[11][12]
Principle of Operation
DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[13] When the sample undergoes a thermal transition, such as melting, it requires more energy to maintain its temperature increase at the same rate as the reference. This absorption of energy (an endothermic process) is detected and recorded as a peak on a DSC thermogram.[12]
The key parameters obtained from the melting endotherm are:
Onset Temperature (T_onset): The temperature at which the melting process begins, often considered the closest value to the true thermodynamic melting point.
Peak Temperature (T_peak): The temperature at which the rate of heat absorption is at its maximum.
Enthalpy of Fusion (ΔH_fus): The total energy required to melt the sample, calculated from the area under the melting peak. This value is characteristic of the material and its crystalline structure.
Experimental Protocol: ASTM E928 Framework
This protocol is designed for high-purity substances and aligns with the principles of ASTM E928 for purity determination.[14][15]
System Suitability & Calibration:
The DSC instrument must be calibrated for both temperature and enthalpy. This is a self-validating step achieved by running a high-purity certified reference material, such as Indium, under the same experimental conditions as the sample. The known melting point and enthalpy of fusion of the standard are used to create calibration factors.
Sample Preparation:
Accurately weigh 1-3 mg of the N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide sample into a small aluminum DSC pan.
Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation or decomposition during the analysis. An empty, sealed aluminum pan is used as the reference.
Measurement:
Place the sample and reference pans into the DSC cell.
The temperature program typically involves three segments:
Equilibration: Hold at a starting temperature well below the expected melting point (e.g., 25 °C) for several minutes to ensure thermal stability.
Heating Ramp: Heat the sample at a controlled linear rate, commonly 5 or 10 °C/min, to a temperature well above the completion of the melt.
Isothermal Hold/Cooling: Hold at the final temperature or cool back to the starting temperature.
A nitrogen purge gas is used to create an inert atmosphere and prevent oxidative degradation of the sample.
Data Analysis:
The resulting thermogram (Heat Flow vs. Temperature) is analyzed using the instrument's software.
The onset temperature, peak temperature, and the integrated area of the endothermic peak (ΔH_fus) are calculated.
For purity analysis, specialized software applies the van't Hoff equation to the shape of the leading edge of the melting peak to calculate the mole percent purity.[14][16] This is only applicable when the impurity is soluble in the melt and insoluble in the solid crystal form.[15][17]
Visualization of DSC Workflow
Caption: Workflow for Melting Point Determination by DSC.
Comparative Analysis: Digital Capillary vs. DSC
The choice between these two methods depends on the specific requirements of the analysis, from a quick identity check in a synthesis lab to a detailed physicochemical characterization for a regulatory filing.
Parameter
Digital Capillary Method
Differential Scanning Calorimetry (DSC)
Causality & Field Insights
Primary Output
Melting Range (e.g., 95.5 °C - 97.0 °C)
Onset, Peak Temp, Enthalpy of Fusion (ΔH_fus)
The capillary method provides a visual range, which is inherently subjective. DSC provides mathematically determined points and thermodynamic data (ΔH_fus), offering deeper insight into the material's crystallinity and energetics.
Accuracy
Good (typically ±0.5 °C to ±1.0 °C)
Excellent (typically ±0.1 °C to ±0.3 °C)
DSC's accuracy is superior due to direct heat flow measurement and robust calibration protocols for both temperature and enthalpy, minimizing operator subjectivity.
Precision
Operator-dependent
High
DSC automation removes the variability of visual observation, leading to higher run-to-run precision and inter-operator reproducibility.
Information Yield
Low (Melting Range only)
High (T_onset, T_peak, ΔH_fus, Purity, Polymorphism)
DSC is a far richer technique. It can detect multiple thermal events, such as glass transitions or polymorphic phase changes, which are invisible to the capillary method.[12][13]
Sample Size
~1-2 mg
~1-3 mg
Both methods require minimal sample, which is advantageous when working with NCEs where material is often scarce.
Low to Moderate (autosamplers can increase throughput)
For simple, single-sample checks, the capillary method can be faster. For batch analysis, an automated DSC can be more efficient.
Purity Assessment
Qualitative (wide range suggests impurity)
Quantitative (>98.5% via van't Hoff analysis)[14][18]
A broad melting range in the capillary method is only an indication of impurity. DSC provides a calculated, quantitative purity value, which is a significant advantage for drug development.
Instrumentation Cost
Low to Moderate
High
The higher cost of DSC instrumentation is justified by its superior accuracy, versatility, and the wealth of quantitative data it provides.
Conclusion and Recommendation
For the determination of the melting point of a novel compound like N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide , both the Digital Capillary Method and Differential Scanning Calorimetry are valid techniques, but they serve different purposes.
The Digital Capillary Method is an ideal choice for rapid, routine identity confirmation and preliminary purity checks in a synthetic chemistry setting. Its simplicity, lower cost, and ease of use make it an indispensable tool for monitoring reaction progress and verifying the identity of intermediates and final products.
Differential Scanning Calorimetry (DSC) is the authoritative method for comprehensive physicochemical characterization required in later-stage drug development and for quality control under GxP regulations. It provides highly accurate and precise melting point data, quantitative purity assessment, and critical information on the thermodynamic properties and solid-state behavior (e.g., polymorphism) of the active pharmaceutical ingredient (API).
As a best practice, the two methods are often used synergistically. The capillary method provides a quick and efficient check during the discovery and synthesis phases, while DSC provides the detailed, high-integrity data necessary for formal characterization and regulatory submissions.
Chemical Structure
Caption: Structure of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide.
References
General Chapters: <741> MELTING RANGE OR TEMPERATURE. Pharmacopeia. [Link]
Method for Determining Capillary Melting Point. J&K Scientific LLC. [Link]
Giani, S., & Towers, N. M. (2016). Compliance with amended General Chapter USP <741> Melting Range or Temperature. ResearchGate. [Link]
Appendix V A. Determination of Melting Point. European Pharmacopoeia. [Link]
Giani, S., & Towers, N. M. (2019). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. Semantic Scholar. [Link]
Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]
Bibi, S., et al. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]
Aziz-ur-Rehman, et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry. [Link]
ASTM E928-08(2014) Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International. [Link]
ASTM E928-03 - Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. ASTM International. [Link]
Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry. [Link]
Purity Determination and DSC Tzero Technology. TA Instruments. [Link]
In pharmaceutical development, confirming the exact empirical formula of an Active Pharmaceutical Ingredient (API) is a strict regulatory requirement. For the compound C12H16ClNO2 —a structural scaffold common in various...
Author: BenchChem Technical Support Team. Date: March 2026
In pharmaceutical development, confirming the exact empirical formula of an Active Pharmaceutical Ingredient (API) is a strict regulatory requirement. For the compound C12H16ClNO2 —a structural scaffold common in various acetamide and benzamide derivatives—elemental analysis presents a unique analytical challenge due to the presence of covalently bound chlorine.
To establish a self-validating system for bulk purity, researchers must compare their experimental data against the exact theoretical mass percentages of the compound (Molecular Weight: 241.71 g/mol ):
Carbon (C): 59.63%
Hydrogen (H): 6.67%
Nitrogen (N): 5.80%
Chlorine (Cl): 14.67%
Oxygen (O): 13.24%
A validated sample must fall within an absolute deviation of ±0.3% from these theoretical values. This guide objectively compares the leading analytical platforms and methodologies required to achieve this precision while mitigating halogen interference.
The Halogen Challenge: Causality in Experimental Design
Standard dynamic flash combustion analyzers, such as the [1] or the [2], operate by oxidizing the sample at ~1800°C, followed by a reduction phase using copper wire to convert nitrogen oxides to N
.
The Problem: Combusting C12H16ClNO2 generates corrosive HCl and Cl
gases. If these halogen gases are not intercepted, they will poison the copper reduction catalyst and interfere with the Thermal Conductivity Detector (TCD), artificially inflating the carbon and nitrogen readouts.
The Solution: To neutralize this interference, a sacrificial [3] (or specialized silvered cobaltous oxide) must be packed into the oxidation reactor. The silver quantitatively reacts with the halogens to form stable, non-volatile Silver Chloride (AgCl), ensuring only pure CO
, HO, and N reach the detector.
Product Comparison: Analytical Platforms for Halogenated APIs
When characterizing C12H16ClNO2, laboratories must choose between advanced CHN/O combustion analyzers (which require modification) and dedicated halogen quantification systems. The table below summarizes the performance of three field-standard approaches.
Table 1: Performance Comparison for C12H16ClNO2 Characterization
Feature
Thermo Fisher FlashSmart™
Elementar vario EL cube
Schöninger Flask + IC
Primary Function
High-throughput CHN/O analysis
High-precision CHN/O analysis
Direct Halogen (Cl) quantification
Halogen Handling
Internal FluoAdso/Silver trap
Integrated halogen trap (intrap-Cl)
Complete conversion to Cl⁻
Sample Size
0.01 – 100 mg
0.01 – 100 mg
10 – 20 mg
Detector
Thermal Conductivity Detector
Thermal Conductivity Detector
Conductivity Detector (IC)
Analytical Advantage
Single-reactor configuration saves gas
Advanced purge-and-trap gas separation
Gold standard for exact Cl %
Throughput
High (~10 mins/sample)
High (~12 mins/sample)
Low (~45 mins/sample)
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols detail the causality behind each procedural step.
Protocol 1: CHN Analysis via Modified Flash Combustion
Optimized for Thermo Fisher FlashSmart / Elementar vario EL cube
Reactor Preparation: Pack the quartz oxidation reactor with Chromium Oxide (oxidation catalyst) and a 3–5 cm layer of high-purity Silver Wool at the bottom (temperature zone ~900°C).
Causality: The silver wool acts as an irreversible chemical trap, capturing Cl as AgCl before the gas stream reaches the reduction reactor, thereby preventing catalyst poisoning.
Sample Encapsulation: Weigh exactly 2.000 mg of the C12H16ClNO2 sample into a high-purity tin capsule. Fold and seal tightly to exclude atmospheric air.
Causality: Tin is selected because its oxidation is highly exothermic. Upon injection of the oxygen pulse, the tin capsule "flashes," temporarily driving the local temperature from 900°C to ~1800°C, ensuring complete combustion of refractory aromatic structures.
Combustion & Detection: Initiate the automated run. The system separates the resulting N
, CO, and HO via a GC column and quantifies them via TCD.
Data Validation: If %C is low but %H is high, it indicates trapped solvent (e.g., water or ethanol). If all values are proportionally low, it indicates the presence of inorganic ash.
Protocol 2: Exact Chlorine Quantification via Schöninger Flask
Orthogonal validation for the 14.67% Cl requirement.
Sample Preparation: Weigh 10.0 mg of C12H16ClNO2 onto an ashless filter paper flag.
Absorption Solution: Add 10 mL of dilute NaOH and 3 drops of 30% H
O into a heavy-walled Schöninger flask. Flush the flask with pure O.
Combustion: Ignite the filter paper flag and immediately seal the flask.
Causality: The oxygen-rich combustion destroys the organic matrix. The H
O acts as a reducing agent to ensure any oxidized chlorine species (e.g., hypochlorite) are fully converted to stable chloride ions (Cl⁻) for accurate downstream quantification.
Quantification: Shake the flask vigorously for 15 minutes, dilute the absorption solution, and inject it into an Ion Chromatograph (IC) to determine the exact mass percentage of Chlorine.
Workflow Visualization
The following diagram illustrates the logical decision gates for validating the elemental composition of this API.
Analytical workflow for validating the elemental composition of halogenated API C12H16ClNO2.
References
Elementar Analysensysteme GmbH. "CS/ONH inorganic elemental analyzer inductar® EL cube." Product Specifications. Available at:[Link] [2]
Comparative
Bioassay Screening of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide Analogs: A Comparative Guide to CFTR Corrector Efficacy
The development of small-molecule correctors for the F508-CFTR mutation is a critical focus in cystic fibrosis (CF) drug discovery. The F508 mutation causes the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)...
Author: BenchChem Technical Support Team. Date: March 2026
The development of small-molecule correctors for the
F508-CFTR mutation is a critical focus in cystic fibrosis (CF) drug discovery. The F508 mutation causes the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein to misfold, leading to its retention in the endoplasmic reticulum (ER) and subsequent proteasomal degradation.
Among the diverse chemical scaffolds investigated to rescue this phenotype, conformationally constrained bithiazoles featuring the N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide moiety (and its close structural analogs) have demonstrated significant promise[1]. By restricting the conformational flexibility of the bithiazole core using 7- or 8-membered rings, these analogs act as pharmacological chaperones, significantly enhancing the maximal efficacy (
) of mutant CFTR membrane integration compared to early-generation unconstrained correctors[2].
This guide provides an objective comparison of these analogs against benchmark correctors and details the self-validating bioassay workflows required to rigorously evaluate their pharmacological profiles.
Mechanistic Pathway of CFTR Rescue
To contextualize the screening assays, it is essential to understand the cellular trafficking pathway that these analogs target. The correctors bind to the misfolded protein in the ER, stabilizing its conformation to bypass ER-associated degradation (ERAD) and permit Golgi processing.
Fig 1: Mechanism of ΔF508-CFTR rescue by N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide analogs.
Quantitative Comparison of CFTR Correctors
To objectively evaluate the N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide analogs (e.g., Compound 10d[2]), we compare their high-throughput screening metrics against established benchmarks. The critical parameters are half-maximal effective concentration (
) and maximal efficacy (), normalized to the early-generation unconstrained bithiazole, corr-4a.
Compound
Structural Classification
(M)
Relative (%)
Mechanism of Action
Corr-4a
Non-constrained Bithiazole
~10.0
100% (Baseline)
ER Chaperone / Conformational Stabilizer
Analog 9e
7-Membered Constrained Bithiazole
~6.0
~150%
Enhanced binding pocket accommodation
Analog 10d
8-Membered Constrained Bithiazole
~8.0
~145%
Enhanced binding pocket accommodation
Lumacaftor (VX-809)
Pyridine-3-carboxamide
~0.1
>300%
Direct MSD1 Domain Stabilization
Data synthesized from benchmark comparative studies on constrained bithiazole derivatives[1][2]. Analog 10d specifically features the N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide moiety.
SAR Insights: Modulating the constraining ring size between 7- and 8-membered rings in these bithiazoles does not drastically shift the
. However, the inclusion of the rigidified core alongside the specific steric bulk of the 2-methylbutanamide group strongly affects the maximal efficacy (), increasing it by ~1.5-fold compared to the unconstrained benchmark[1].
Evaluating the efficacy of these analogs requires a multi-tiered approach. A primary high-throughput fluorescence assay identifies trafficking success, while an orthogonal electrophysiological assay confirms functional ion transport.
Fig 2: Multi-tiered bioassay workflow for validating CFTR corrector efficacy and potency.
This assay leverages a genetically encoded fluorescent sensor to measure halide influx, serving as a proxy for CFTR channels that have successfully trafficked to the plasma membrane.
Cell Seeding: Seed Fischer Rat Thyroid (FRT) cells co-expressing
F508-CFTR and the halide-sensitive YFP-H148Q/I152L mutant into 96-well microplates.
Causality: This specific YFP mutant's fluorescence is rapidly quenched by iodide but not chloride, providing a high-signal-to-noise optical readout specifically for halide influx.
Corrector Treatment: Add the N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide analogs across a concentration gradient (0.1 to 50
M) and incubate for 24 hours at 37°C. Include DMSO as a vehicle control.
Causality: Correctors act as pharmacological chaperones in the ER; a 24-hour incubation provides sufficient time for the rescued protein to fold, escape the ER, and traffic through the Golgi to the apical membrane.
Washing and Activation: Wash cells with PBS and incubate with an activating cocktail containing Forskolin (10
M) and Genistein (50 M) for 15 minutes.
Causality: CFTR is a cAMP-dependent channel. Pre-activation ensures that all membrane-localized CFTR channels are in the open state prior to the halide challenge, isolating the variable of "trafficking efficacy" from "gating kinetics."
Causality: The initial slope of fluorescence quenching (
) is directly proportional to the number of functional CFTR channels at the membrane. Comparing the quench rate of the analog-treated wells to the DMSO control validates the specific rescue effect.
Fluorescence assays are susceptible to artifacts (e.g., compound autofluorescence). The Ussing chamber assay provides a definitive, self-validating measurement of transepithelial short-circuit current (
).
Monolayer Preparation: Plate FRT cells expressing
F508-CFTR on permeable Snapwell inserts until a high transepithelial electrical resistance (TEER) is achieved.
Causality: Permeable supports allow the formation of a polarized epithelial monolayer with tight junctions. High TEER ensures that the measured current is strictly transcellular (through CFTR) and not paracellular leak.
Compound Incubation: Treat the basolateral side with the analog (e.g., 10
M) for 24 hours.
Gradient Establishment: Mount the insert in the Ussing chamber. Bathe the basolateral side in a high-chloride physiological buffer and the apical side in a low-chloride buffer.
Causality: Establishing a transepithelial chloride gradient creates a strong electrochemical driving force for chloride efflux when CFTR channels open, amplifying the measurable
M) to block epithelial sodium channels (ENaC), followed by Forskolin (10 M) to activate CFTR.
Self-Validation (Specific Inhibition): Conclude the assay by adding CFTR
-172 (10 M) to the apical bath.
Causality: This is the critical internal control. A rapid drop in
back to baseline confirms that the measured current was exclusively mediated by CFTR, validating the corrector's specific efficacy and ruling out activation of alternative chloride channels.
References
Title: Constrained Bithiazoles: Small Molecule Correctors of Defective ΔF508–CFTR Protein Trafficking
Source: Journal of Medicinal Chemistry (ACS Publications / PubMed Central)
URL: [Link]
Personal protective equipment for handling N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide: Advanced Handling, PPE Specifications, and Operational Safety Guide As a Senior Application Scientist, my objective is to provide you with more than just a standard safety...
Author: BenchChem Technical Support Team. Date: March 2026
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide: Advanced Handling, PPE Specifications, and Operational Safety Guide
As a Senior Application Scientist, my objective is to provide you with more than just a standard safety checklist. True laboratory safety is rooted in a mechanistic understanding of the molecules we handle. N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide is a specialized halogenated aromatic amide. To handle it safely, we must understand its physicochemical properties, how it interacts with biological systems, and how to engineer a self-validating safety protocol around those realities.
This guide provides the definitive operational and logistical framework for researchers, scientists, and drug development professionals working with this compound.
Mechanistic Toxicology & Hazard Assessment
Before selecting Personal Protective Equipment (PPE) [1], we must perform a structural hazard assessment [2]. The chemical architecture of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide presents two primary risk vectors:
High Lipophilicity (Dermal Penetration): The 2-methylbutanamide (isovaleramide derivative) moiety and the methoxy-substituted aromatic ring render this compound highly lipophilic. This allows the molecule to rapidly penetrate the lipid-rich stratum corneum of human skin.
Metabolic Activation (Systemic Toxicity): Amides derived from halogenated anilines are generally stable in vitro but can undergo enzymatic hydrolysis in vivo. If absorbed, hepatic amidases can cleave the amide bond, releasing 5-chloro-2-methoxyaniline. Halogenated anilines are notorious for undergoing Cytochrome P450 (CYP450)-mediated N-hydroxylation. This generates reactive N-hydroxyarylamines that oxidize hemoglobin (Fe²⁺ to Fe³⁺), potentially leading to methemoglobinemia and tissue hypoxia [3].
Fig 1. Predicted metabolic pathway of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide toxicity.
Personal Protective Equipment (PPE) Specifications
Because of the "skin notation" risk associated with halogenated aniline derivatives [3], standard laboratory PPE is insufficient, particularly when the compound is dissolved in permeating carrier solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM).
Hand Protection: The Double-Glove Protocol
Never rely on a single layer of standard nitrile when handling this compound in solution. A self-validating protocol requires verifying glove integrity via air-inflation prior to donning.
Table 1: Glove Material Compatibility Assessment (in DMSO/DCM Carrier Solvents)
Glove Material
Est. Breakthrough Time
Degradation Resistance
Operational Recommendation
Nitrile (4 mil)
< 10 minutes
Poor (in DCM)
Incidental contact only. Use as an outer layer for dexterity; change immediately if splashed.
Neoprene
~ 30 minutes
Fair
Acceptable for short-duration handling of dry powders only.
Butyl Rubber
> 240 minutes
Excellent
Recommended for extended handling of liquid stock solutions.
Laminate (PE/EVAL)
> 480 minutes
Excellent
Optimal. Wear as an inner glove under a Nitrile outer glove for maximum chemical resistance and dexterity.
Respiratory, Eye, and Body Protection
Respiratory: When handling dry powder outside of a containment device, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of aerosolized micro-particles.
Eye/Face: ANSI Z87.1 compliant chemical splash goggles. Safety glasses with side shields do not provide adequate protection against solvent splashes containing dissolved lipophilic compounds.
Body: A flame-resistant (FR) or standard heavy-duty cotton lab coat with knit cuffs. Knit cuffs are critical to eliminate the "exposure gap" between the glove and the sleeve.
Operational Workflow & Handling Protocol
To ensure trustworthiness in your methodology, every step of the handling process must minimize the potential for aerosolization and cross-contamination.
Fig 2. Step-by-step operational workflow for weighing and transferring the compound.
Step-by-Step Methodology:
Containment Validation: Verify that the chemical fume hood has a face velocity of 100–120 feet per minute (fpm). Do not handle this compound on an open bench.
Static Mitigation: N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide powder can hold a static charge. Use an anti-static ionizer gun or a grounded metal spatula to prevent the powder from aerosolizing during transfer.
In-Vial Solubilization: To minimize exposure, do not transfer dry powder between vessels. Weigh the desired mass directly into the target vial, and add your carrier solvent (e.g., DMSO) directly to that vial.
Decontamination: Wipe down the exterior of the sealed vial with an ethanol-soaked Kimwipe before removing it from the fume hood.
Doffing: Remove the outer nitrile gloves inside the fume hood and dispose of them in a designated hazardous waste bin.
Spill Response & Disposal Plan
In the event of an accidental release, immediate and structured action is required to prevent dermal exposure and environmental contamination.
Accidental Release Measures:
Solid Spills (Powder): Do not sweep. Sweeping aerosolizes the compound. Gently cover the powder with damp absorbent paper (using water or a 10% ethanol solution) to suppress dust. Carefully scoop the wet material into a sealable hazardous waste container using a non-sparking tool.
Liquid Spills (In Solvent): Isolate the area. Apply a universal chemical absorbent (e.g., vermiculite or diatomaceous earth) to the spill. Allow the solvent to be fully absorbed, then collect the slurry into a compatible, sealable container.
Disposal Protocols:
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide contains both a halogen (chlorine) and an aromatic system.
Classification: It must be classified as Halogenated Organic Waste .
Prohibition: Never dispose of this compound down the drain or in standard biohazard bags.
Destruction: Waste must be transferred to an EPA-compliant environmental services provider for high-temperature incineration, which is required to safely break the carbon-chlorine bonds without generating toxic dioxins.
References
Personal Protective Equipment - Occupational Safety and Health Administration (OSHA) . OSHA.gov. Available at: [Link]
ACS Chemical Health & Safety - Hazard Assessment and Risk Modeling . American Chemical Society Publications. Available at: [Link]
Chemical Safety and Hazard Databases - Office of Clinical and Research Safety . Vanderbilt University Medical Center (Aggregating NIOSH Skin Notation & IDLH Data). Available at: [Link]
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